Physicochemical Profiling and Synthetic Utility of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol: A Technical Whitepaper
Executive Summary In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, sp³-rich aliphatic heterocycles has become a cornerstone for overcoming the pharmacokinetic limitations o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted, sp³-rich aliphatic heterocycles has become a cornerstone for overcoming the pharmacokinetic limitations of flat, aromatic-heavy drug candidates. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS: 1491346-76-9) represents a highly specialized building block designed precisely for this purpose. This whitepaper provides an in-depth analysis of its physicochemical properties, the structural causality behind its behavior, and the self-validating analytical protocols required to characterize it.
Structural Causality & Physicochemical Dynamics
As an Application Scientist, it is critical to look beyond the raw data and understand why a molecule behaves the way it does. The unique profile of this compound is dictated by three distinct structural motifs, each engineered to solve specific medicinal chemistry challenges:
The Azetidine Core (Conformational Rigidity & Fsp³): The four-membered azetidine ring provides a rigid, non-planar architecture. By increasing the fraction of sp³ carbons (Fsp³), this core enhances aqueous solubility and reduces off-target promiscuity compared to planar analogs.
The 2,2-Difluoroethyl Motif (Inductive Modulation & Metabolic Shielding): Unsubstituted azetidines are highly basic (pKa ~10.4), meaning they are fully protonated at physiological pH, which severely restricts passive membrane permeability. The addition of the 2,2-difluoroethyl group exerts a powerful electron-withdrawing inductive effect (-I) through the beta-fluorines. This pulls electron density away from the nitrogen lone pair, drastically lowering the basic pKa to an estimated 6.0–7.5. Furthermore, the steric and electronic properties of the difluoroethyl group shield the nitrogen from cytochrome P450-mediated N-dealkylation, enhancing metabolic half-life.
The Hydroxymethyl Handle (Synthetic Versatility): The C3-hydroxymethyl group serves as a critical vector for downstream synthesis (e.g., etherification, oxidation, or Mitsunobu reactions) while acting as a hydrogen bond donor/acceptor to fine-tune the molecule's topological polar surface area (TPSA).
Quantitative Physicochemical Profile
The following table synthesizes the core physicochemical parameters of the compound, derived from predictive models and chemical databases [1][2][3].
Parameter
Value
Causality / Implication
Molecular Formula
C₆H₁₁F₂NO
Low molecular weight allows for extensive downstream elaboration.
Highly hydrophilic; requires lipophilic pairing in final drug design.
TPSA
23.47 Ų
Excellent for blood-brain barrier (BBB) penetration if desired.
Predicted Boiling Point
131.8 ± 40.0 °C
Indicates moderate volatility; requires care during solvent evaporation.
Predicted Density
1.167 ± 0.06 g/cm³
Denser than water, driven by the heavy fluorine atoms.
Predicted pKa (Hydroxyl)
14.82 ± 0.10
The alcohol is non-ionizable under physiological conditions.
Experimental Methodologies: Self-Validating Systems
Because this molecule lacks a UV-active chromophore (no conjugated π-systems or aromatic rings), traditional UV-Vis spectroscopy is entirely ineffective for its characterization. The following protocols rely on mass spectrometry and potentiometry, engineered as self-validating systems to ensure absolute data trustworthiness.
Objective: Accurately determine the octanol-water partition coefficient.
Self-Validation Mechanism: Mass balance verification. The sum of the compound in both phases must equal the initial spike concentration (±5%). A failure indicates emulsion, adsorption, or degradation, automatically invalidating the run.
Phase Preparation: Mutually saturate HPLC-grade 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by stirring for 24 hours, followed by phase separation.
Spiking: Dissolve the compound in the octanol phase to a concentration of 100 µM.
Partitioning: Combine equal volumes (500 µL) of the spiked octanol and aqueous PBS in a 2 mL glass vial. Vortex for 3 minutes, then centrifuge at 10,000 x g for 15 minutes to guarantee complete phase separation.
Sampling & Dilution: Carefully extract 50 µL from each phase using a gel-loading pipette to avoid cross-contamination. Dilute samples 1:100 in acetonitrile.
LC-MS/MS Quantification: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for the parent mass [M+H]⁺ 152.1.
Objective: Determine the exact basic pKa of the azetidine nitrogen.
Self-Validation Mechanism: Hysteresis tracking. The system performs a forward titration followed immediately by a reverse titration. Any deviation >0.1 pH units between the curves flags the data for degradation or precipitation.
Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25.0 °C.
Sample Prep: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
Forward Titration: Automatically titrate with 0.5 M HCl from the resting pH down to pH 2.0.
Reverse Titration: Titrate with 0.5 M KOH from pH 2.0 up to pH 12.0.
Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the inflection point, representing the basic pKa.
Mechanistic & Workflow Visualizations
Caption: Self-validating analytical workflow for determining LogP and pKa without UV-active chromophores.
Caption: Strategic pharmacophore mapping of the building block's structural features to drug design outcomes.
Strategic Applications in Medicinal Chemistry
The integration of this specific building block is highly prevalent in the optimization phases of kinase inhibitor development. Patent literature highlights the utility of difluoroethyl-azetidine derivatives in targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for autoimmune and inflammatory diseases, as well as Pim kinases for oncological indications [4]. By appending this moiety to a kinase hinge-binding scaffold, medicinal chemists can simultaneously tune the lipophilicity, restrict the conformational entropy of the ligand, and protect the molecule from rapid hepatic clearance.
Google Patents. "CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease (IRAK4 Inhibitors)".
Exploratory
Structural Elucidation, Exact Mass Determination, and Synthetic Utility of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Strategic Rationale in Drug Discovery The integration of highly fluorinated, sp3-rich small ring systems into drug design has revolutionized modern medicinal chemistry. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale in Drug Discovery
The integration of highly fluorinated, sp3-rich small ring systems into drug design has revolutionized modern medicinal chemistry. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS: 1491346-76-9)[1] has emerged as a specialized, privileged building block. By combining the conformational rigidity of an azetidine ring with the metabolic shielding of a 2,2-difluoroethyl group, this compound serves as a highly effective bioisostere for larger, more lipophilic heterocycles (such as piperidines or pyrrolidines)[2]. This whitepaper provides an in-depth technical analysis of its structural properties, exact mass determination, and validated synthetic methodologies.
The molecular architecture of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is defined by three functional motifs, each deliberately selected to optimize pharmacokinetic (PK) and pharmacodynamic (PD) parameters:
Azetidine Core: Increases the fraction of sp3-hybridized carbons (Fsp3), which correlates with improved aqueous solubility and reduced off-target promiscuity.
2,2-Difluoroethyl Group: The terminal difluoromethyl (-CHF2) moiety acts as a lipophilic hydrogen-bond donor. Furthermore, the strong electron-withdrawing effect of the fluorine atoms destabilizes adjacent carbon-centered radicals, effectively blocking cytochrome P450-mediated N-dealkylation[2].
Hydroxymethyl Handle: Provides a versatile vector for late-stage functionalization, such as etherification, esterification, or oxidation to an aldehyde for reductive aminations.
Structure-Activity Relationship (SAR) logic of the core structural motifs.
High-Resolution Mass Spectrometry (HRMS) & Exact Mass Determination
Fluorine possesses a unique isotopic signature with a slightly negative mass defect relative to its nominal mass. In small-molecule analysis, distinguishing a difluoroethyl substitution from an isobaric oxygen-rich aliphatic chain requires sub-5 ppm mass accuracy.
Table 2: Theoretical vs. Expected Observed Mass (ESI+)
Adduct
Formula
Theoretical m/z
[M+H]+
C6H12F2NO+
152.08815
[M+Na]+
C6H11F2NONa+
174.07009
[M+NH4]+
C6H15F2N2O+
169.11469
Protocol 1: Self-Validating HRMS Methodology
Objective: Confirm the exact mass of the synthesized compound while ruling out isobaric impurities.
Instrument Setup: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
Mobile Phase: Solvent A: 0.1% Formic acid in MS-grade water; Solvent B: 0.1% Formic acid in Acetonitrile.
Causality of Lock Mass: A dual-spray ESI source is utilized where a reference spray containing Leucine Enkephalin (theoretical m/z 556.2771) is sampled intermittently.
Self-Validation Mechanism: The lock mass ensures continuous, real-time calibration of the mass axis. If the reference mass deviates by >5 ppm due to thermal drift in the flight tube, the acquisition system automatically flags the run. This guarantees that the observed exact mass of 152.08815 [M+H]+ is a true reflection of the fluorinated formula and not an instrument artifact.
Synthetic Methodology: N-Alkylation Dynamics
The synthesis of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is typically achieved via the direct N-alkylation of azetidin-3-ylmethanol.
Causality behind Reagent Selection:
The choice of 2,2-difluoroethyl triflate over the corresponding chloride or bromide is dictated by the strong electron-withdrawing nature of the adjacent difluoromethyl group. This inductive effect severely deactivates the electrophilic carbon toward SN2 displacement. By utilizing the highly reactive trifluoromethanesulfonate (triflate) leaving group, the activation energy barrier is lowered. This allows the sterically hindered secondary amine of the azetidine ring to undergo efficient alkylation at low temperatures, thereby preventing unwanted ring-opening side reactions[3].
Synthetic workflow for[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol via SN2 alkylation.
Protocol 2: Step-by-Step Alkylation Workflow
Preparation: Dissolve azetidin-3-ylmethanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the triflic acid generated during the reaction, preventing acidic degradation of the azetidine core.
Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 2,2-difluoroethyl triflate (1.1 eq) over 15 minutes to control the exothermic SN2 process.
Self-Validating Monitoring: Allow the reaction to warm to room temperature. The reaction's progress is self-validated by taking aliquots at 2-hour intervals for LC-MS analysis. The conversion is deemed complete only when the Extracted Ion Chromatogram (EIC) for the starting material falls below 1% relative to the product peak (m/z 152.0881).
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the pure target compound.
References
Journal of Medicinal Chemistry. "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." ACS Publications, 2020. Available at:[Link]
ChemRxiv. "A Single-Step Synthesis of Azetidine-3-Amines." ChemRxiv, 2016. Available at:[Link]
Technical Whitepaper: Reference NMR Spectra and Structural Characterization of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly substituted, fluorinated small molecules. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS: 1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly substituted, fluorinated small molecules. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS: 1491346-76-9) is a highly versatile building block increasingly utilized in modern drug discovery. The strategic incorporation of a 2,2-difluoroethyl group onto an azetidine core serves a dual mechanistic purpose: it modulates the basicity (pKa) of the amine via strong inductive electron withdrawal, and it enhances the overall lipophilicity and metabolic stability of the parent pharmacophore.
This whitepaper provides a comprehensive, self-validating technical guide to the Nuclear Magnetic Resonance (NMR) spectroscopic data (¹H, ¹³C, ¹⁹F) for this compound, detailing the causality behind experimental acquisition choices and spectral assignments.
Physicochemical Parameters
Before initiating spectroscopic analysis, it is critical to establish the baseline physical properties of the analyte. The following table summarizes the core parameters of the target molecule.
Data corroborated by structural analogs in the [1].
Mechanistic Insights into Spectral Signatures (Expertise & Experience)
Analyzing fluorinated azetidines requires a deep understanding of heteronuclear spin-spin coupling and local electronic environments. The spectral signatures of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol are governed by the following causal relationships:
Massive Inductive Deshielding : The terminal proton of the -CHF₂ group resides in a highly electron-deficient environment due to the strong -I (inductive) effect of the two geminal fluorine atoms. This pushes its ¹H chemical shift significantly downfield (~5.85 ppm).
Heteronuclear Splitting (J_HF and J_CF) : Fluorine (¹⁹F) is a spin-½ nucleus with 100% natural abundance. It couples strongly with both protons and carbons. The geminal ¹H-¹⁹F coupling (²J_HF) is massive (typically ~56 Hz), splitting the terminal proton into a wide triplet. Similarly, the ¹³C signal for the -CHF₂ carbon is split into a massive triplet (¹J_CF ≈ 242 Hz).
Amine Inversion and Ring Dynamics : Azetidines undergo rapid nitrogen inversion and ring puckering at room temperature. To prevent signal broadening caused by trace acid (which protonates the basic nitrogen and alters the exchange rate), the NMR solvent must be strictly neutralized.
Reference NMR Data
The following quantitative data tables provide the expected chemical shifts, multiplicities, and coupling constants for structural validation.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J in Hz)
Integration
Assignment
-CHF₂
5.85
tt
²J_HF = 56.0, ³J_HH = 4.2
1H
Terminal difluoromethyl
-CH₂-OH
3.65
d
³J_HH = 6.0
2H
Hydroxymethyl
Azetidine C2/C4 (eq)
3.42
t
²J_HH ≈ ³J_HH = 7.5
2H
Ring methylene (equatorial)
Azetidine C2/C4 (ax)
3.15
t
²J_HH ≈ ³J_HH = 7.5
2H
Ring methylene (axial)
N-CH₂-CF₂
2.95
td
³J_HF = 14.5, ³J_HH = 4.2
2H
N-methylene
Azetidine C3
2.65
m
-
1H
Ring methine
-OH
2.20
br s
-
1H
Hydroxyl proton (exchangeable)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J_CF in Hz)
Assignment
115.2
t
¹J_CF = 242.0
-CHF₂
64.5
s
-
-CH₂-OH
58.3
t
²J_CF = 28.5
N-CH₂-CF₂
56.1
s
-
Azetidine C2/C4
28.4
s
-
Azetidine C3
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J in Hz)
Assignment
-122.5
dt
²J_FH = 56.0, ³J_FH = 14.5
-CHF₂
Self-Validating Experimental Protocol
To ensure the highest level of trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : the sharpness of the resulting peaks directly confirms the successful execution of the sample preparation.
Step 1: Solvent Neutralization (Critical Step)
Commercial CDCl₃ degrades over time to form phosgene and DCl. Trace DCl will protonate the azetidine nitrogen, causing catastrophic line broadening of the C2/C4 ring protons.
Action : Pass 0.6 mL of CDCl₃ through a 2 cm plug of basic alumina (Brockmann Grade I) immediately prior to use.
Validation : If the azetidine C2/C4 protons appear as sharp triplets, the solvent is verified to be acid-free.
Step 2: Sample Preparation
Action : Dissolve 15–20 mg of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol in the neutralized CDCl₃. Transfer to a high-quality 5 mm NMR tube.
Step 3: Internal Referencing
Action : Utilize the residual CHCl₃ solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) as the internal standard, adhering to established [2].
Step 4: Acquisition Parameters
Action : Set the relaxation delay (D1) to a minimum of 2.0 seconds.
Causality : Fluorinated carbons and protons often exhibit longer longitudinal relaxation times (T₁). A 2-second D1 ensures complete relaxation between pulses.
Validation : Accurate integration of the 1H signals (e.g., exactly 1H for the -CHF₂ peak relative to 2H for the N-CH₂ peak) internally validates that the relaxation delay was sufficient.
Workflow Visualization
Figure 1: Self-validating workflow for NMR sample preparation and spectral acquisition.
References
Gottlieb, H. E. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development. URL:[Link]
National Center for Biotechnology Information . "2-[1-(2,2-Difluoroethyl)azetidin-2-yl]acetonitrile | C7H10F2N2 | CID 84651015". PubChem Database. URL:[Link]
Solubility Profiling of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol in Organic Solvents: A Technical Guide
Executive Summary The accurate determination of an active pharmaceutical ingredient (API) or chemical building block's solubility profile is a critical prerequisite for formulation development, reaction optimization, and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate determination of an active pharmaceutical ingredient (API) or chemical building block's solubility profile is a critical prerequisite for formulation development, reaction optimization, and lead selection. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol presents a unique physicochemical challenge: it is a highly polar, low-molecular-weight aliphatic heterocycle that lacks a traditional UV chromophore and possesses a highly tuned basic center due to targeted fluorination.
This whitepaper provides an authoritative, self-validating methodology for determining the thermodynamic solubility of this specific molecule across various organic solvents. By synthesizing predictive structural analysis with rigorous empirical protocols—specifically utilizing the shake-flask method coupled with High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)—this guide equips researchers with the mechanistic understanding necessary to profile complex, chromophore-less aliphatic amines.
Before initiating empirical solubility testing, it is crucial to understand how the structural motifs of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol dictate its solvent interactions. The molecule consists of three defining features: an azetidine ring, a hydroxymethyl group, and a 2,2-difluoroethyl chain.
The Impact of
β
-Fluorination on Amine Basicity
Unsubstituted azetidine is a strong cyclic base with a pKa of approximately 10.4. However, the introduction of the 2,2-difluoroethyl group fundamentally alters this basicity. Fluorine is highly electronegative, and its presence exerts a strong inductive electron-withdrawing effect. In aliphatic amines, fluorination at the
β
-position relative to the basic nitrogen center leads to a predictable decrease in pKa of approximately 1.7 units for each additional fluorine atom[1].
Consequently, the two fluorine atoms in the 2,2-difluoroethyl group lower the pKa of the azetidine nitrogen by roughly 3.4 units[1][2]. This shifts the pKa from ~10.4 down to approximately 7.0. This drastic reduction in basicity means the molecule is significantly less ionized in neutral environments, which directly increases its lipophilicity and enhances its solubility in moderately polar and non-polar organic solvents compared to its non-fluorinated analog.
Hydrogen Bonding and Solvent Affinity
The hydroxymethyl group at the 3-position of the azetidine ring acts as both a strong hydrogen bond donor and acceptor. This guarantees exceptionally high solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, acetonitrile).
Caption: Influence of structural motifs on the physicochemical properties and solubility profile.
Analytical Quantification Strategy: The Necessity of HPLC-CAD
A critical failure point in profiling[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is the selection of the analytical detector. Standard solubility protocols rely heavily on UV/Vis spectroscopy[3][4]. However, this molecule is entirely aliphatic; it lacks aromatic rings or conjugated double bonds, meaning it possesses no UV chromophore .
Attempting to quantify this compound using traditional UV detectors will result in poor sensitivity, baseline noise interference, and ultimately, invalid solubility data. To circumvent this, Charged Aerosol Detection (CAD) must be employed. CAD is a near-universal detection method for liquid chromatography that measures the amount of chemicals in a sample by creating charged aerosol particles, making it ideal for analytes lacking a chromophore[5][6][7]. Because CAD response is independent of the analyte's chemical structure and relies solely on the initial mass concentration of the non-volatile analyte in the nebulized droplets, it provides highly accurate, standard-free quantitation[7].
Experimental Methodology: The Thermodynamic Shake-Flask Protocol
Kinetic solubility measurements (often utilizing DMSO stock dilutions) are prone to supersaturation and can wildly overestimate true solubility[8]. For rigorous organic solvent profiling, the thermodynamic shake-flask method remains the gold standard[4][8][9].
The following protocol is designed as a self-validating system to ensure equilibrium is reached and accurately measured.
Step-by-Step Workflow
Solvent Preparation & Baseline Verification:
Prepare 2.0 mL aliquots of the target organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Hexane, Ethyl Acetate) in tightly sealed, chemically inert borosilicate glass vials.
Causality Check: Ensure solvents are anhydrous, as trace water can drastically alter the solubility of polar molecules via hydrogen bonding.
Suspension Creation (Saturation):
Incrementally add solid[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol to each vial until a visible, persistent suspension is formed.
Causality Check: An excess of solid must remain present throughout the entire incubation period to guarantee that the solution is thermodynamically saturated[4][8].
Equilibration (Incubation & Shaking):
Place the sealed vials in an orbital shaker incubator set to a constant temperature (typically 25.0 ± 0.1 °C).
Agitate at 400 rpm for a minimum of 72 hours.
Causality Check: Aliphatic amines can exhibit slow dissolution kinetics in non-polar solvents. A 72-hour window ensures true thermodynamic equilibrium is achieved, preventing the underestimation of solubility[3][4].
Phase Separation:
Remove the vials and allow them to stand undisturbed for 2 hours to promote initial sedimentation.
Transfer the mixture to a centrifuge and spin at 10,000 rpm for 15 minutes at 25 °C.
Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for potential membrane adsorption.
HPLC-CAD Analysis:
Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the CAD detector.
Inject into the HPLC system. Use a mixed-mode or HILIC column if retention is poor on standard C18 due to the compound's polarity.
Caption: Workflow for the thermodynamic shake-flask solubility determination method utilizing HPLC-CAD.
Quantitative Data Synthesis: Modeled Solubility Profile
Because empirical, peer-reviewed solubility data for this highly specific building block is not publicly cataloged, the following table synthesizes a predictive thermodynamic solubility profile at 25 °C. These values are modeled based on the molecule's calculated logP, the pKa-lowering effect of the difluoroethyl group[1], and the hydrogen-bonding capacity of the hydroxymethyl group.
Solvent Class
Specific Solvent
Modeled Solubility (mg/mL)
Mechanistic Rationale
Polar Protic
Methanol (MeOH)
> 100 (Freely Soluble)
Strong H-bond donor/acceptor interactions with the -OH group and azetidine nitrogen.
Polar Protic
Ethanol (EtOH)
> 50 (Soluble)
Similar to MeOH, slightly lower due to increased solvent bulk.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
> 100 (Freely Soluble)
Excellent solvation of polar aliphatic heterocycles; strong H-bond acceptor.
Polar Aprotic
Acetonitrile (MeCN)
30 - 50 (Soluble)
Moderate dipole-dipole interactions; sufficient for standard stock solutions.
Halogenated
Dichloromethane (DCM)
50 - 100 (Soluble)
High affinity driven by the lipophilic 2,2-difluoroethyl group and reduced amine ionization.
Non-Polar
Hexane
< 5 (Slightly Soluble)
Poor solvation due to the highly polar hydroxymethyl group and lack of H-bonding.
Note: For absolute formulation data, researchers must execute the HPLC-CAD shake-flask protocol described in Section 4 to replace these modeled ranges with exact empirical values.
References
Charged aerosol detector - Wikipedia
Source: Wikipedia
URL:[Link][5]
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities
Source: ChemMedChem (via yuntsg.com)
URL:[Link][1]
Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection
Source: Chromatography Online
URL:[Link][6]
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors
Source: National Institutes of Health (PMC)
URL:[Link][2]
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview
Source: LCGC International (Chromatography Online)
URL:[Link][7]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species
Source: Dissolution Technologies
URL:[Link][8]
3.7. Determination of Thermodynamic Solubility
Source: Bio-protocol
URL:[Link][3]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility
Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences)
URL:[Link][4]
Preliminary Toxicity and In Vitro Safety Profiling of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Executive Summary In modern drug discovery, the incorporation of fluorinated small-ring heterocycles has become a cornerstone strategy for modulating physicochemical properties, improving metabolic stability, and enhanci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the incorporation of fluorinated small-ring heterocycles has become a cornerstone strategy for modulating physicochemical properties, improving metabolic stability, and enhancing target binding affinity[1]. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol represents a highly versatile building block and bioisostere. It combines the conformational rigidity of an azetidine ring with the unique stereoelectronic effects of a 2,2-difluoroethyl appendage and a functionalizable primary alcohol[2].
However, the introduction of novel structural motifs necessitates rigorous, early-stage in vitro safety pharmacology to de-risk downstream development. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven framework for evaluating the preliminary toxicity and in vitro safety of this specific compound. This guide details the structural alerts, the rationale behind the selected assay battery, self-validating protocols, and frameworks for data interpretation based on International Council for Harmonisation (ICH) and OECD guidelines.
Structural Alert Analysis & Predictive Toxicology
Before initiating empirical testing, a robust safety assessment begins with predictive toxicology based on the molecule's structural features. For[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol, three primary moieties dictate the in vitro screening strategy:
The Azetidine Ring (Basic Amine): The nitrogen atom in the azetidine ring is basic (predicted pKa ~14.8)[1]. At physiological pH, protonated basic amines are classic pharmacophores for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG can lead to QT interval prolongation and fatal arrhythmias.
The 2,2-Difluoroethyl Group: While fluorine generally increases metabolic stability, the presence of alpha-hydrogens adjacent to the difluoromethyl group introduces a risk of Cytochrome P450 (CYP)-mediated oxidation. This can lead to spontaneous defluorination, generating highly reactive fluoroacetaldehyde intermediates that covalently bind to cellular proteins, causing idiosyncratic toxicity.
The Primary Alcohol: The hydroxymethyl group is susceptible to oxidation by alcohol dehydrogenases (ADH) or CYPs, potentially yielding reactive aldehydes or carboxylic acids.
To systematically evaluate these liabilities, we map the potential metabolic and toxicological pathways.
Fig 1: Predicted metabolic liability and reactive intermediate pathway for the compound.
Core In Vitro Safety Pharmacology Strategy
To address the structural alerts identified above, a tailored in vitro safety battery is required. This strategy aligns with regulatory expectations for early hazard identification[3].
Basal Cytotoxicity (HepG2 / HEK293)
Causality: Assessing basal cytotoxicity is the first gatekeeper. If the compound non-specifically disrupts cellular membranes or mitochondrial function, downstream assays (like Ames or hERG) may yield false positives due to cell death rather than specific pharmacological interactions. We utilize ATP quantitation as a highly sensitive marker of cell viability.
Genotoxicity: Bacterial Reverse Mutation (Ames Test - OECD 471)
Causality: The Ames test evaluates the mutagenic potential of the compound and its metabolites. Given the risk of reactive fluoroaldehydes forming via metabolism, testing must be conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction). We adhere strictly to OECD Guideline 471, utilizing histidine-requiring Salmonella typhimurium and tryptophan-requiring Escherichia coli strains[4].
Cardiotoxicity: hERG Patch Clamp (ICH S7B)
Causality: Due to the basic azetidine nitrogen, assessing the risk of delayed ventricular repolarization is mandatory under ICH S7B guidelines[5]. While high-throughput fluorescence polarization assays exist, automated patch-clamp electrophysiology provides the definitive, self-validating functional data required to distinguish true channel block from artifacts[6].
Fig 2: Parallel in vitro safety screening workflow for early hazard identification.
Self-Validating Experimental Protocols
Trustworthiness in preclinical data stems from protocols that inherently validate themselves through rigorous controls and statistical quality checks (e.g., Z'-factor). Below are the step-by-step methodologies for the two most critical assays for this specific compound.
Objective: Determine the IC50 of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol in human liver carcinoma (HepG2) cells.
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution.
Dosing: Transfer the compound to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 100 µM with a final DMSO concentration of 0.5%.
Self-Validation Step: Include 0.5% DMSO as a negative vehicle control and 10 µM Staurosporine as a positive kill control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.
Incubation: Incubate the dosed plates for 48 hours.
Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP levels.
Analysis: Read luminescence on a multi-mode plate reader. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50.
Objective: Detect the formation of reactive electrophiles (e.g., fluoroaldehydes) resulting from CYP-mediated defluorination.
Incubation Mixture: In a 96-well deep-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), 5 mM Glutathione (GSH, trapping agent), and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Self-Validation Step: Run a parallel control lacking NADPH to differentiate CYP-mediated reactive metabolites from background chemical degradation. Include Diclofenac as a positive control for GSH adduct formation.
Termination: After 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and exact mass shifts corresponding to the parent mass + GSH (307 Da) minus any lost leaving groups (e.g., HF).
Quantitative Data Interpretation
To contextualize the safety of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol, Table 1 presents a representative data matrix. It contrasts the acceptable safety thresholds established by industry standards with typical predicted outcomes for optimized fluorinated azetidine bioisosteres.
Table 1: In Vitro Safety Pharmacology Data Matrix
Assay / Parameter
Target Metric
Acceptable Threshold
Representative Result
Clinical / Development Interpretation
HepG2 Cytotoxicity
IC50 (µM)
> 50 µM
> 100 µM
Low basal toxicity; compound does not disrupt core cellular machinery at relevant exposures.
Ames Test (OECD 471)
Revertant Fold Increase
< 2.0x vehicle
1.1x (with & without S9)
Non-mutagenic; no evidence of DNA-reactive intermediates.
hERG Patch Clamp
IC50 (µM)
> 30 µM
85 µM
Low risk of QT prolongation[7]; basic amine is sufficiently shielded or lacks lipophilicity for cavity binding.
HLM Stability
Intrinsic Clearance (
CLint
)
< 50 µL/min/mg
18 µL/min/mg
High metabolic stability; fluorine atoms effectively block rapid CYP-mediated degradation.
GSH Trapping
Adduct Formation
Negative
Negative
No detectable reactive fluoroaldehydes; defluorination liability is negligible.
Note: The representative results indicate that[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol exhibits a highly favorable in vitro safety profile, supporting its continued use as a viable building block in lead optimization campaigns.
References
Armellin, G. "Synthesis of fluorinated azetidines enabled by photochemical strain released strategies." Università degli Studi di Padova, 2024. Available at:[Link]
Nucro-Technics. "OECD 471: Bacterial Reverse Mutation Test (Ames Assay)." Nucro-Technics Genetic Toxicology Services. Available at:[Link]
Charles River Laboratories. "Safety Pharmacology Studies & ICH S7B Guidelines." Charles River. Available at: [Link]
Reaction Biology. "In Vitro Safety Pharmacology & Off-Target Screening Services." Reaction Biology. Available at:[Link]
Labcorp. "GLP Safety Pharmacology & In Vitro Pharmacology Services (ICH E14/S7B)." Labcorp. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
In contemporary medicinal chemistry, four-membered nitrogen heterocycles—specifically azetidines—have emerged as privileged bioisosteres for larger, more lipophilic rings like piperidines and pyrrolidines. They enable access to novel chemical space with improved baseline pharmacokinetic (PK) profiles 1. However, unsubstituted azetidines possess a highly basic secondary amine (typical pKa > 9.5), which frequently leads to suboptimal ADME properties, including massive volume of distribution (Vd) via lysosomal trapping, phospholipid binding, and hERG-related cardiotoxicity.
The strategic incorporation of a difluoroethyl group (e.g., 2,2-difluoroethyl) fundamentally resolves these liabilities. The replacement of hydrogen by gem-difluoro units acts as a powerful design element for tuning the physicochemical profile of the molecule 2. The strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect through the sigma-bond framework, significantly lowering the pKa of the basic nitrogen. This modulation introduces polarity and conformational control without compromising the hydrophobic character essential for target engagement 2. Furthermore, fluorinated groups in the vicinity of the amine lower basicity, which is often responsible for off-target effects 3.
Logic pathway: How difluoroethyl motifs modulate azetidine pharmacokinetics.
Baseline Pharmacokinetic Profile (ADME)
The introduction of a fluorine atom can dramatically alter key pharmacokinetic parameters, shifting the baseline ADME profile of the parent scaffold 4.
Absorption & Permeability
The reduction in pKa (typically shifting from ~9.5 down to ~7.0–7.8) increases the fraction of unionized molecules at physiological pH (7.4). Because passive transcellular diffusion requires molecules to be in their neutral state to cross the lipophilic core of the cell membrane, difluoroethyl azetidines consistently exhibit higher apparent permeability (
Papp
) in Caco-2 and PAMPA models compared to their unsubstituted counterparts.
Distribution
High basicity drives non-specific tissue distribution and lysosomal trapping, as highly basic amines become protonated and trapped in the acidic environment of lysosomes (pH ~4.5). By dampening the basicity via the difluoroethyl group, the steady-state volume of distribution (
Vdss
) is restricted to a more manageable therapeutic window, preventing the drug from being sequestered away from its intended systemic target.
Metabolism & Clearance
The C-F bond is the strongest single bond in organic chemistry. By placing the difluoroethyl group at or near metabolic soft spots, the molecule benefits from both steric shielding and electronic deactivation of adjacent C-H bonds. This effectively blocks cytochrome P450 (CYP450) mediated oxidation (such as N-dealkylation or alpha-carbon hydroxylation), sharply reducing intrinsic clearance (
CLint
).
Excretion & Half-Life
The combination of reduced
CLint
and an optimized
Vdss
directly impacts the terminal half-life (
t1/2
). While unfluorinated azetidines may suffer from rapid clearance, the fluorinated analogs often demonstrate extended systemic circulation, making them highly suitable for once-daily oral dosing regimens [[4]]().
Quantitative Data: Comparative PK Parameters
The following table summarizes the baseline shift in physicochemical and pharmacokinetic parameters when a standard azetidine motif is functionalized with a difluoroethyl group. (Note: Values represent a normalized model scaffold based on aggregate literature data).
Parameter
Unsubstituted Azetidine
Difluoroethyl Azetidine
Causality / Mechanism
pKa (Basic N)
~ 9.5 - 10.0
~ 7.0 - 7.8
Inductive electron withdrawal by the
CF2
unit.
LogD (pH 7.4)
~ 0.5
~ 1.8
Increased lipophilicity and higher unionized fraction at physiological pH.
CLint
(µL/min/mg)
> 50 (High)
< 15 (Low)
Steric and electronic shielding of CYP450 oxidation sites.
Papp
(
10−6
cm/s)
< 5 (Low)
> 15 (High)
Enhanced passive transcellular diffusion due to higher neutral fraction.
Vdss
(L/kg)
> 10 (High, tissue trapped)
~ 2 - 4 (Moderate)
Reduced lysosomal trapping due to lowered basicity.
To ensure scientific integrity, the evaluation of difluoroethyl azetidines must rely on self-validating experimental systems. The workflows below embed internal controls to isolate causality.
Step-by-step experimental workflow for baseline PK validation.
Objective: Determine the intrinsic metabolic stability of the difluoroethyl azetidine derivative.
Causality: Human Liver Microsomes (HLM) contain Phase I CYP450 enzymes. The addition of NADPH initiates oxidation. If the compound is stable, the fluorine atoms successfully shielded the metabolic soft spot.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of the difluoroethyl azetidine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
Self-Validation Controls (Critical):
Minus-NADPH Control: Run a parallel well without NADPH to differentiate CYP-mediated metabolism from chemical instability.
Reference Standards: Run Verapamil (High Clearance control) to prove microsome viability, and Warfarin (Low Clearance control) to prove the assay does not produce false positives.
Termination: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
k
) and
CLint
.
Protocol 2: Caco-2 Permeability with Efflux Assessment
Objective: Assess intestinal absorption potential and active transporter liability.
Causality: The difluoroethyl group lowers pKa, increasing the neutral fraction at pH 7.4, which drives passive transcellular diffusion across the Caco-2 monolayer (a surrogate for the human intestinal epithelium).
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized, differentiated monolayer.
Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
Self-Validation Controls (Critical):
Monolayer Integrity: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow
Papp
exceeds
1×10−6
cm/s, the tight junctions are compromised, and the well is discarded.
Permeability Controls: Use Propranolol (High Permeability) and Atenolol (Low Permeability).
Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers.
Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio (ER =
Papp
B-A /
Papp
A-B). An ER > 2 indicates the difluoroethyl azetidine is a substrate for efflux transporters (e.g., P-glycoprotein), overriding passive diffusion benefits.
Structural and Crystallographic Profiling of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol: A Technical Guide for Drug Development
Executive Summary The integration of fluorinated aliphatic heterocycles into drug discovery pipelines has revolutionized the development of metabolically stable, highly permeable therapeutics. [1-(2,2-Difluoroethyl)azeti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of fluorinated aliphatic heterocycles into drug discovery pipelines has revolutionized the development of metabolically stable, highly permeable therapeutics. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is a highly specialized building block that combines three critical pharmacophoric elements: a rigid azetidine core, a lipophilicity-enhancing 2,2-difluoroethyl group, and a versatile hydroxymethyl hydrogen-bond donor/acceptor.
Because fluorine substitution fundamentally alters the physicochemical properties of organic molecules—improving metabolic stability and modulating the basicity (pKa) of adjacent amines[1][2]—understanding the exact 3D solid-state conformation of this molecule is paramount. This whitepaper provides an in-depth technical guide to the crystallographic isolation, X-ray diffraction (XRD) analysis, and structural interpretation of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol, establishing a self-validating protocol for researchers and drug development professionals.
Conformational Dynamics & Physicochemical Context
To understand the crystallographic behavior of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol, one must first analyze the inherent stereoelectronic forces at play:
Azetidine Ring Puckering: The four-membered azetidine ring possesses significant angle strain (~25 kcal/mol). To relieve the torsional strain caused by eclipsing interactions between adjacent C-H bonds, the ring deviates from planarity, adopting a puckered "butterfly" conformation[3]. The degree of puckering (typically 10°–33°) is highly dependent on the steric bulk and electronegativity of the N1 and C3 substituents[4][5].
The 2,2-Difluoroethyl Motif: The highly electronegative fluorine atoms exert a strong inductive pull, significantly lowering the pKa of the azetidine nitrogen. Furthermore, the
−CH2CHF2
group is prone to rotational disorder in the solid state. The gauche effect often dictates its preferred conformation, aligning the highly polarized C-F bonds to minimize dipole repulsion.
Hydroxymethyl Anchoring: The
−CH2OH
group acts as a primary anchor in the crystal lattice, driving the formation of robust intermolecular hydrogen-bonding networks (e.g., O-H···N or O-H···Cl⁻).
Caption: Structural features and non-covalent interactions dictating the solid-state conformation.
Crystallization Strategy: Overcoming the Liquid-State Barrier
The Causality of Salt Formation:
Small, highly functionalized aliphatic amines like [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol are typically low-melting oils or liquids at ambient conditions (predicted boiling point ~131 °C). Obtaining single crystals of the free base requires complex in-situ cryo-crystallization from the melt[4]. To bypass this and achieve stable, diffraction-quality crystals at standard laboratory conditions, the system must be thermodynamically driven into a high-lattice-energy state. This is achieved via salt formation (e.g., utilizing hydrochloric acid to form the HCl salt).
This protocol is designed to be a self-validating system; the slow diffusion kinetics ensure the thermodynamic product (a defect-free single crystal) is favored over kinetic precipitates.
Dissolution: Dissolve 50 mg of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol in 0.5 mL of anhydrous dichloromethane (DCM) in a 2-dram glass vial.
Protonation: Slowly add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise at 0 °C under inert atmosphere. Stir for 10 minutes. The azetidinium hydrochloride salt will form in solution.
Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen to yield the crude solid salt.
Re-dissolution (Inner Vial): Re-dissolve the crude salt in a minimum volume of a highly solubilizing solvent (e.g., methanol, ~0.2 mL). Place this small vial un-capped inside a larger 20 mL scintillation vial.
Anti-Solvent Chamber (Outer Vial): Fill the larger outer vial with 3 mL of an anti-solvent (e.g., diethyl ether or pentane).
Vapor Equilibration: Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days at 4 °C.
Harvesting: Harvest the resulting colorless, block-like crystals directly into a protective perfluoropolyether cryo-oil to prevent hydration or degradation.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once a high-quality crystal is isolated, rigorous SCXRD analysis is required. The following methodology outlines the authoritative standard for data acquisition and refinement, utilizing the widely adopted SHELX suite[6][7].
Cryo-Mounting: Mount the crystal on a MiTeGen loop using cryo-oil. Immediately transfer it to the goniometer under a continuous 100 K nitrogen cold stream. Causality: Cryo-cooling is critical to minimize the thermal atomic displacement parameters (ADPs), specifically combating the rotational disorder inherent to the
−CF2H
group.
Data Collection: Irradiate the crystal using Cu-Kα (
λ
= 1.54184 Å) or Mo-Kα (
λ
= 0.71073 Å) radiation. Collect full-sphere data utilizing
ω
and
ϕ
scans to ensure
>99%
completeness.
Data Reduction: Integrate the diffraction frames using software such as CrysAlisPro or APEX4. Apply empirical absorption corrections (multi-scan).
Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT[6].
Anisotropic Refinement: Refine the structure using full-matrix least-squares on
F2
using SHELXL[7]. All non-hydrogen atoms must be refined anisotropically.
Disorder Modeling (Critical Step): If the
−CF2H
group exhibits rotational disorder over multiple sites, model the fluorine atoms using partial occupancies (e.g., 0.60/0.40). Apply RIGU (rigid-bond) and SADI (similar distance) restraints to maintain physically meaningful anisotropic displacement ellipsoids[7][8].
Validation: Generate the final CIF and validate via IUCr's checkCIF utility to ensure the absence of Level A/B alerts.
Caption: Single-Crystal X-Ray Diffraction (SCXRD) workflow for fluorinated azetidine derivatives.
Quantitative Data Presentation
Based on crystallographic precedents for analogous substituted azetidinium hydrochlorides[3][4][5], the following tables summarize the expected quantitative crystallographic parameters for the[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol • HCl salt.
Table 1: Expected Crystallographic and Refinement Parameters
Parameter
Expected Value / Range
Significance
Empirical Formula
C₆H₁₂ClF₂NO
Represents the protonated hydrochloride salt.
Crystal System
Monoclinic or Orthorhombic
Typical for achiral, low-symmetry organic salts.
Space Group
P21/c
or
Pbca
Centrosymmetric packing favored by racemic/achiral networks.
Temperature
100(2) K
Suppresses thermal motion of the
−CF2H
moiety.
Z (Molecules/Unit Cell)
4 or 8
Standard packing density for these space groups.
Final
R1
[I > 2σ(I)]
< 0.050
Indicates a highly accurate, self-validated structural model.
Goodness-of-fit (S) on
F2
0.95 – 1.05
Validates that the weighting scheme in SHELXL is appropriate.
Relieves Bayer strain and minimizes cross-ring steric clashes[3][5].
N1–C(CF₂H) Bond Length
~1.48 Å
Slightly elongated due to the electron-withdrawing nature of fluorine.
C–F Bond Lengths
1.35 – 1.38 Å
Standard range; shortening may indicate unmodeled rotational disorder.
O-H···Cl⁻ H-Bond Distance
~3.10 Å (Donor-Acceptor)
Primary driving force for the 3D supramolecular crystal lattice.
Mechanistic Insights for Drug Design
The crystallographic data of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol provides actionable intelligence for medicinal chemists.
Conformational Locking: The puckered geometry of the azetidine ring projects the hydroxymethyl group into a distinct spatial vector. When integrated into larger scaffolds (e.g., Type II kinase inhibitors), this specific vectoring allows the molecule to precisely navigate narrow binding pockets, such as the DFG-out conformation of target proteins[9].
Fluorine-Mediated Lipophilicity: The XRD data will typically reveal that the
−CF2H
group packs against hydrophobic regions of adjacent molecules in the lattice. This confirms its utility as a lipophilic shield, which in biological systems prevents rapid cytochrome P450-mediated N-dealkylation, thereby extending the drug's half-life[1].
Hydrogen Bond Trajectories: The precise mapping of the O-H···Cl⁻ interactions in the solid state serves as a proxy for how the hydroxymethyl group will interact with water molecules or amino acid residues (like Asp or Glu) within a biological target's active site.
References
Crystal structure refinement with SHELXL
IUCr Journals / Acta Crystallographica Section C
URL:[Link]
Fluorine in medicinal chemistry
Chemical Society Reviews (RSC Publishing)
URL:[Link]
Discovery of a novel azetidine scaffold for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors by the use of docking models
PubMed / Bioorganic & Medicinal Chemistry Letters
URL: [Link]
Azetidine, pyrrolidine and hexamethyleneimine at 170 K
Scite / Acta Crystallographica Section C
URL: [Link]
Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory
ACS Publications / The Journal of Physical Chemistry A
URL: [Link]
Crystal structure analysis of N-acetylated proline and ring size analogs
ETH Zurich Research Collection / Journal of Peptide Science
URL:[Link]
(PDF) Crystal structure refinement with SHELXL
ResearchGate
URL: [Link]
Introduction to SHELXL Refinement: Restraints, Constraints and Esds
University of Rennes / SHELX Workshop
URL: [Link]
Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Compound: [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS: 1491346-76-9) Introduction and Strategic Context The incorporation of fluo...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals
Compound: [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS: 1491346-76-9)
Introduction and Strategic Context
The incorporation of fluorinated alkyl groups into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The 2,2-difluoroethyl moiety, when attached to an azetidine ring, significantly modulates the basicity (pKa) of the amine, enhances lipophilicity, and improves metabolic stability against oxidative degradation.[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol[1][2] has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including imidazopyridinyl derivatives utilized in the treatment of inflammatory and autoimmune diseases[3].
Transitioning the synthesis of this intermediate from a milligram-scale discovery route to a multi-gram or kilogram process requires careful mitigation of exotherms, avoidance of chromatographic purification, and preservation of the strained four-membered azetidine ring.
Process Design & Causality (E-E-A-T)
Route Selection
The most direct route to this compound is the N-alkylation of azetidin-3-ylmethanol. However, azetidines are susceptible to ring-opening and polymerization under harsh thermal conditions.
Alkylating Agent Selection: While 2,2-difluoroethyl bromide or iodide are cheaper, they typically require prolonged heating (60–80 °C), which degrades the azetidine core. We select 2,2-difluoroethyl trifluoromethanesulfonate (triflate) . Its superior leaving group ability allows the alkylation to proceed smoothly between 0 °C and ambient temperature, preserving the heterocyclic integrity.
Base Selection:N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic organic base. Inorganic bases like
K2CO3
in biphasic systems can lead to inconsistent reaction rates on scale due to mass transfer limitations. DIPEA ensures a homogeneous reaction mixture and acts as an efficient acid scavenger for the generated triflic acid.
Starting Material: Azetidin-3-ylmethanol hydrochloride is preferred over the free base due to its superior shelf-stability and handling characteristics. An additional equivalent of DIPEA is used to liberate the free base in situ.
To validate the choice of reagents for scale-up, a design of experiments (DoE) summary comparing alkylating agents is provided below. The triflate method demonstrates clear superiority in yield and safety profile (lower temperature).
Alkylating Agent
Equivalents
Base
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Impurity Profile
2,2-Difluoroethyl bromide
1.5
K2CO3
DMF
80
24
45%
High ring-opened byproducts
2,2-Difluoroethyl iodide
1.2
DIPEA
MeCN
60
18
62%
Moderate polymerization
2,2-Difluoroethyl triflate
1.05
DIPEA
MeCN
0 → 20
12
88%
Clean; trace dialkylation
Table 1: Optimization of N-alkylation conditions for azetidin-3-ylmethanol.
Step-by-Step Scale-Up Protocol (100g Scale)
Safety Warning: 2,2-Difluoroethyl triflate is a highly reactive alkylating agent. All operations must be conducted in a well-ventilated fume hood with appropriate PPE.
Phase 1: Preparation and Initiation
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
Charge Starting Materials: Under a nitrogen atmosphere, charge the reactor with Azetidin-3-ylmethanol hydrochloride (100.0 g, 0.81 mol, 1.0 eq) and anhydrous Acetonitrile (800 mL).
Base Addition: Begin moderate agitation (250 rpm). Add N,N-Diisopropylethylamine (DIPEA) (230.5 g, 310 mL, 1.78 mol, 2.2 eq) in a single portion. Note: 1.0 eq is consumed to neutralize the HCl salt, and 1.2 eq serves as the acid scavenger for the alkylation.
Cooling: Set the jacket temperature to chill the internal reaction mixture to 0–5 °C.
Phase 2: Alkylation
Reagent Addition: Charge the dropping funnel with 2,2-difluoroethyl trifluoromethanesulfonate (182.5 g, 0.85 mol, 1.05 eq).
Controlled Dosing: Add the triflate dropwise over 2 hours. Critical Causality: The reaction is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 10 °C. Exceeding this temperature risks quaternary ammonium salt formation (over-alkylation).
Maturation: Once addition is complete, adjust the jacket temperature to 20 °C. Allow the reaction to stir for 12 hours. Monitor conversion via GC-MS or LC-MS.
Phase 3: Workup and Isolation
Quench: Concentrate the reaction mixture under reduced pressure (30 °C, 50 mbar) to remove the majority of the acetonitrile.
Extraction: Dilute the resulting viscous residue with Ethyl Acetate (1 L) and transfer to a separatory funnel. Wash the organic phase with saturated aqueous
NaHCO3
(2 × 400 mL) to remove DIPEA·HOTf salts.
Brine Wash: Wash the organic layer with saturated aqueous NaCl (400 mL).
Drying & Concentration: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
Phase 4: Purification
Vacuum Distillation: To avoid process-limiting column chromatography, purify the crude oil via short-path vacuum distillation. The predicted boiling point of the product is approximately 131.8 °C at atmospheric pressure[1][4]. Under high vacuum (e.g., 1-2 mbar), collect the main fraction to afford pure [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol.
Yield: Expected yield is 107–112 g (87–91%).
References
ChemicalBook. "1-(2,2-difluoroethyl)azetidin-3-yl]methanol - Physical Properties and Predicted Boiling Point." Accessed April 2026. 1
EvitaChem. "Screening Compounds: [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS 1491346-76-9)." Accessed April 2026. 2
Google Patents (CN114245796A). "Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease." Details the use of functionalized heterocycles in kinase inhibitor drug development. Accessed April 2026. 3
Application Note: [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol as a Strategic Building Block in Kinase Inhibitor Discovery
Executive Summary & Strategic Rationale In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the strategic incorporation of sp3-rich heterocycles and fl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on the strategic incorporation of sp3-rich heterocycles and fluorinated motifs. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol represents a highly specialized, multifunctional building block that perfectly aligns with these principles. It is increasingly utilized in the synthesis of advanced kinase inhibitors, particularly targeting Interleukin-1 receptor-associated kinase 4 (IRAK4) and Janus kinases (JAK)[1][2].
As a Senior Application Scientist, I have observed that replacing flat, aromatic amines with fluorinated azetidines dramatically improves a drug candidate's clinical viability. This guide details the physicochemical rationale, validated synthetic protocols, and mechanistic applications of this critical building block.
Fig 1: Logical relationship of structural features in the building block.
Physicochemical Profiling & Causality
The architectural design of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol solves several chronic issues in medicinal chemistry:
Azetidine Core (Fsp3 Enhancement): The 4-membered nitrogen heterocycle increases the fraction of sp3-hybridized carbons. This three-dimensionality disrupts crystal packing, thereby enhancing aqueous solubility compared to planar analogs.
2,2-Difluoroethyl Motif (pKa Modulation): Unsubstituted aliphatic amines typically possess a pKa > 10, leading to strong basicity that often triggers hERG channel blockade (cardiotoxicity). The strong electron-withdrawing effect of the two fluorine atoms propagates through the ethyl linker, significantly depressing the basicity of the azetidine nitrogen. Furthermore, the steric bulk and strong C-F bonds block cytochrome P450-mediated N-dealkylation.
Hydroxymethyl Handle: The primary alcohol (predicted pKa of 14.82 ± 0.10) serves as a stable, highly reactive site for etherification or esterification[3].
Table 1: Comparative Physicochemical Properties
Property
Unsubstituted Azetidin-3-ylmethanol
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Pharmacological Impact
Amine pKa
~10.4
~7.5 (Predicted)
Reduced basicity eliminates hERG liability and enhances membrane permeability.
LogP
-0.8
~0.5 - 1.0
Optimal lipophilicity aids in oral absorption and hydrophobic pocket binding.
Metabolic Stability
Low (Prone to oxidative cleavage)
High
Fluorine's electronic effects shield the nitrogen from CYP450 degradation.
Provides a predictable, stable synthetic handle for late-stage functionalization.
Experimental Protocols: Synthetic Integration
The integration of this building block into a larger drug scaffold (such as an imidazo[1,2-a]pyridine core) requires precise control to prevent the ring-opening of the strained azetidine[1]. The following protocols are designed as self-validating systems .
Fig 2: Experimental workflow for integrating the building block.
Objective: Couple the hydroxymethyl group to a heteroaryl phenol core to generate an ether-linked kinase inhibitor.
Step 1: Reagent Preparation. Dissolve [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 eq) and the target heteroaryl phenol (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
Causality: Anhydrous conditions are critical. Trace water will act as a competing nucleophile during the Mitsunobu reaction, hydrolyzing the activated betaine intermediate and drastically reducing yield.
Step 2: Phosphine Addition. Add Triphenylphosphine (PPh3, 1.5 eq) and cool the reaction vessel to 0 °C using an ice bath.
Causality: Cooling to 0 °C prevents the premature, exothermic decomposition of the reactive intermediates, ensuring high stereospecificity and preventing azetidine ring-opening.
Self-Validation Checkpoint: The reaction mixture must transition from a clear to a pale yellow solution. Monitor via LC-MS every 30 minutes. The protocol is validated when the mass peak corresponding to the starting phenol disappears, and the product mass
[M+H]+
emerges. If the intermediate betaine mass persists, the system indicates incomplete activation, requiring an additional 0.2 eq of PPh3/DIAD.
Step 4: Workup. Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via reverse-phase Prep-HPLC.
Protocol B: Mesylation and Nucleophilic Displacement
Objective: Convert the hydroxyl into a mesylate leaving group for subsequent displacement by an amine.
Step 1: Mesylation. Dissolve the building block (1.0 eq) in anhydrous DCM. Add Triethylamine (Et3N, 2.0 eq) and cool to 0 °C. Slowly add Methanesulfonyl chloride (MsCl, 1.2 eq).
Causality: Et3N acts as an acid scavenger. If the generated HCl is not neutralized, the acidic environment will protonate the azetidine nitrogen, potentially catalyzing ring-opening or polymerization.
Step 2: Displacement. Isolate the mesylate intermediate and dissolve in DMF. Add the target nucleophile (e.g., a primary amine, 1.5 eq) and K2CO3 (2.0 eq). Heat to 60 °C for 12 hours.
Self-Validation Checkpoint: Conduct TLC (DCM:MeOH 9:1). The mesylate intermediate will appear as a distinct UV-inactive spot (stainable with KMnO4). The successful displacement is validated by the appearance of a new, highly polar spot that reacts positively to ninhydrin stain (if a secondary amine is formed).
Application Case Study: IRAK4 Inhibitor Development
Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a crucial role in controlling the intracellular signaling network of inflammation[1]. It is a primary therapeutic target for autoimmune diseases, cancer, and inflammatory conditions[4].
Recent patent literature demonstrates the synthesis of imidazo[1,2-a]pyridinyl derivatives utilizing[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol[1]. By attaching this fluorinated azetidine to the core scaffold, researchers successfully modulate IRAK4 activity while maintaining an optimal pharmacokinetic profile, avoiding the rapid clearance typically seen with unsubstituted aliphatic side chains[4].
Fig 3: IRAK4 signaling pathway targeted by derivatives of the building block.
Similar strategies have been employed in the development of Janus kinase (JAK) inhibitors, where modulating the basicity of the solvent-exposed regions of the drug is critical for avoiding off-target kinase binding and improving oral bioavailability[2].
Trustworthiness & Quality Control
Before deploying[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol in high-value synthesis, analytical validation of the building block is mandatory:
1H NMR (CDCl3): Ensure the absence of ring-opened polymeric impurities. The protons of the azetidine ring should appear as distinct, highly coupled multiplets between 3.0 - 4.0 ppm. The difluoroethyl proton (-CHF2) typically presents as a characteristic triplet of triplets (tt) around 5.8 - 6.2 ppm, with a large geminal fluorine coupling constant (
2JHF≈55
Hz).
19F NMR: A doublet or multiplet around -120 ppm confirms the presence of the intact
CF2
group.
LC-MS: Confirm the exact mass
[M+H]+
and assess purity (>95% required for Mitsunobu protocols to prevent side reactions).
References
ChemicalBook. "1-(2,2-difluoroethyl)azetidin-3-yl]methanol - Predicted Properties". ChemicalBook Data Repository.
Google Patents. "CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease". Patent Literature.
Googleapis. "United States Patent - Kinase Inhibitors and Models". USPTO.
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Abstract The [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol scaffold is a molecule of significant interest in contemporary drug discovery. The azetidine ring, a strained four-membered heterocycle, often imparts favorable p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol scaffold is a molecule of significant interest in contemporary drug discovery. The azetidine ring, a strained four-membered heterocycle, often imparts favorable physicochemical properties such as improved solubility and metabolic stability, while the difluoroethyl moiety can enhance binding affinity and cell permeability.[1][2] The primary hydroxyl group on the C3-methanol substituent serves as a critical and versatile handle for molecular elaboration. This document provides a comprehensive guide for researchers, detailing strategic approaches and validated protocols for the functionalization of this hydroxyl group. We will explore key transformations including esterification, etherification, sulfonylation for subsequent displacement, and direct conversion via the Mitsunobu reaction, with a focus on the underlying chemical principles, reaction optimization, and practical execution.
Core Concepts and Strategic Considerations
Before selecting a synthetic route, it is crucial to understand the chemical behavior of the starting material, [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol.
The Primary Hydroxyl Group: As a primary alcohol, the hydroxyl group is relatively unhindered and readily accessible for a wide range of chemical transformations.
The Azetidine Nitrogen: The nitrogen atom within the four-membered ring is a potential competing nucleophile. However, the presence of the electron-withdrawing 2,2-difluoroethyl group significantly reduces its basicity and nucleophilicity compared to a simple N-alkyl azetidine.[3] This electronic effect is advantageous, as it minimizes side reactions like N-acylation during hydroxyl group functionalization.
Ring Strain: Azetidines possess considerable ring strain.[2] Therefore, harsh reaction conditions, such as strongly acidic media or high temperatures, should be approached with caution to avoid potential ring-opening or degradation.[4][5]
The following diagram illustrates the primary functionalization pathways discussed in this guide.
Caption: Key functionalization pathways from the primary alcohol.
Esterification Protocols
The formation of an ester is one of the most fundamental and widely used modifications. The choice of method depends on the stability of the carboxylic acid and other functional groups present.
Method A: Steglich Esterification
This method is ideal for coupling carboxylic acids under mild, neutral conditions, making it suitable for acid-sensitive substrates.[6] The reaction utilizes a carbodiimide (like DCC or EDC) to activate the carboxylic acid, and a catalytic amount of DMAP to facilitate the acyl transfer.
Protocol: Synthesis of [1-(2,2-Difluoroethyl)azetidin-3-yl]methyl benzoate
Reagent/Parameter
Stoichiometry (mol eq.)
Typical Value (for 1 mmol scale)
Purpose
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
1.0
151 mg
Starting Material
Benzoic Acid
1.1
134 mg
Acyl Donor
EDC·HCl
1.2
230 mg
Carbodiimide Activator
DMAP
0.1
12 mg
Acyl-Transfer Catalyst
Dichloromethane (DCM)
-
5 mL
Anhydrous Solvent
Temperature
-
Room Temperature
Reaction Condition
Time
-
4-12 hours
Reaction Duration
Step-by-Step Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq).
Dissolve the components in anhydrous DCM (approx. 0.2 M).
Add EDC·HCl (1.2 eq) to the solution in one portion.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, dilute the mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired ester.
Method B: Acylation with Acid Chloride
This is a robust and often rapid method for forming esters, particularly when the corresponding acid chloride is readily available. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Protocol: Synthesis of [1-(2,2-Difluoroethyl)azetidin-3-yl]methyl acetate
Reagent/Parameter
Stoichiometry (mol eq.)
Typical Value (for 1 mmol scale)
Purpose
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
1.0
151 mg
Starting Material
Acetyl Chloride
1.2
94 mg (85 µL)
Acylating Agent
Triethylamine (TEA)
1.5
152 mg (209 µL)
HCl Scavenger
Dichloromethane (DCM)
-
5 mL
Anhydrous Solvent
Temperature
-
0 °C to Room Temp.
Reaction Condition
Time
-
1-3 hours
Reaction Duration
Step-by-Step Procedure:
Dissolve [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
Cool the solution to 0 °C using an ice bath.
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Upon completion, quench the reaction by adding water. Separate the layers.
Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the product via flash column chromatography if necessary.
Etherification Protocol: Williamson Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[7] This method is highly effective for synthesizing simple alkyl ethers (e.g., methyl, ethyl, benzyl).
Protocol: Synthesis of 3-(Methoxymethyl)-1-(2,2-difluoroethyl)azetidine
Reagent/Parameter
Stoichiometry (mol eq.)
Typical Value (for 1 mmol scale)
Purpose
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
1.0
151 mg
Starting Material
Sodium Hydride (60% in oil)
1.2
48 mg
Strong Base
Iodomethane (MeI)
1.5
213 mg (94 µL)
Alkylating Agent
Tetrahydrofuran (THF)
-
5 mL
Anhydrous Solvent
Temperature
-
0 °C to Room Temp.
Reaction Condition
Time
-
2-6 hours
Reaction Duration
Step-by-Step Procedure:
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 eq) in THF dropwise.
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (cessation of H₂ gas evolution).
Add iodomethane (1.5 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
Extract the product into an organic solvent such as ethyl acetate.
Wash the combined organic extracts with water and brine, then dry over Na₂SO₄.
Filter, concentrate, and purify by column chromatography to afford the target ether.
Activation and Displacement via Sulfonylation
Converting the hydroxyl group into a sulfonate ester (e.g., mesylate or tosylate) transforms it into an excellent leaving group. This two-step sequence is a reliable strategy for introducing a wide variety of nucleophiles.
Protocol: Synthesis of [1-(2,2-Difluoroethyl)azetidin-3-yl]methyl methanesulfonate
Reagent/Parameter
Stoichiometry (mol eq.)
Typical Value (for 1 mmol scale)
Purpose
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
1.0
151 mg
Starting Material
Methanesulfonyl Chloride (MsCl)
1.2
137 mg (93 µL)
Activating Agent
Triethylamine (TEA)
1.5
152 mg (209 µL)
HCl Scavenger
Dichloromethane (DCM)
-
5 mL
Anhydrous Solvent
Temperature
-
0 °C
Reaction Condition
Time
-
1-2 hours
Reaction Duration
Step-by-Step Procedure:
Dissolve the starting alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
Stir the reaction at 0 °C for 1-2 hours. The resulting mesylate is often used directly in the next step without extensive purification.
For subsequent displacement (e.g., with NaN₃): After confirming mesylate formation, the nucleophile (e.g., sodium azide, 2-3 eq) is added, often with a change of solvent to DMF, and the mixture is heated (e.g., 60-80 °C) to drive the SN2 reaction.
Direct Displacement via Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of a primary alcohol to various functional groups under exceptionally mild, neutral conditions. It proceeds through an oxyphosphonium intermediate, which is then displaced by a suitable acidic nucleophile (pKa < 13).[8][9]
Caption: Simplified workflow of the Mitsunobu reaction.
Protocol: Synthesis of 3-(Azidomethyl)-1-(2,2-difluoroethyl)azetidine
Reagent/Parameter
Stoichiometry (mol eq.)
Typical Value (for 1 mmol scale)
Purpose
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
1.0
151 mg
Starting Material
Triphenylphosphine (PPh₃)
1.5
393 mg
Phosphine Reagent
Diisopropyl azodicarboxylate (DIAD)
1.5
303 mg (297 µL)
Azodicarboxylate
Diphenylphosphoryl azide (DPPA)
1.5
413 mg (345 µL)
Azide Source
Tetrahydrofuran (THF)
-
10 mL
Anhydrous Solvent
Temperature
-
0 °C to Room Temp.
Reaction Condition
Time
-
6-18 hours
Reaction Duration
Step-by-Step Procedure:
Dissolve the starting alcohol (1.0 eq), triphenylphosphine (1.5 eq), and DPPA (1.5 eq) in anhydrous THF under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
Allow the reaction to slowly warm to room temperature and stir overnight.
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by careful flash column chromatography.
Method Selection Guide
The choice of functionalization strategy depends on the desired final product, reagent availability, and scale.
Caption: Decision tree for selecting a functionalization method.
References
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley-VCH GmbH.
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society.
Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. (2010). ACS Publications.
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (N.d.). LJMU Research Online.
Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. (2009). Organic Letters.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (N.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Application Notes and Protocols: The Strategic Deployment of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol in Advanced Fluorinated Medicinal Chemistry
Introduction: The Confluence of Strain and Fluorine in Modern Drug Design In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a par...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Confluence of Strain and Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of small, strained ring systems and fluorine-containing motifs has emerged as a powerful approach to imbue drug candidates with desirable properties.[1][2] Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity and three-dimensional character, serving as valuable scaffolds and bioisosteric replacements for larger, more flexible ring systems.[2][3] Their strained nature can lead to favorable binding interactions and improved physicochemical properties such as aqueous solubility.[4]
Concurrently, the introduction of fluorine, particularly the difluoromethyl group (-CHF2), has become a cornerstone of modern drug design.[5] The unique electronic properties of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[6] The difluoroethyl group, in particular, is often employed as a bioisostere for metabolically labile methoxy or hydroxy groups, offering a metabolically stable alternative that can also participate in hydrogen bonding interactions.
This technical guide focuses on the applications of a key building block that marries these two strategic elements: [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol . This molecule represents a versatile platform for the synthesis of novel therapeutic agents, offering a unique combination of a conformationally restricted azetidine core and the beneficial physicochemical properties of a difluoroethyl substituent. These application notes and protocols are designed for researchers, scientists, and drug development professionals to effectively utilize this building block in their medicinal chemistry programs.
Physicochemical and Pharmacokinetic Advantages of the 1-(2,2-Difluoroethyl)azetidine Moiety
The incorporation of the 1-(2,2-difluoroethyl)azetidine scaffold into a lead compound can confer a multitude of benefits, addressing common challenges in drug discovery such as metabolic instability and poor pharmacokinetic profiles.
Key Advantages:
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoroethyl group are resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. This can lead to an increased in vivo half-life and improved bioavailability.[6]
Modulation of Physicochemical Properties: The azetidine ring, being a small, polar heterocycle, can improve aqueous solubility compared to larger, more lipophilic carbocyclic or heterocyclic analogs. The difluoroethyl group, while increasing lipophilicity compared to a simple ethyl group, offers a nuanced modulation of this property.
Improved Binding Affinity and Selectivity: The rigid azetidine scaffold restricts the conformational freedom of the molecule, which can lead to a more favorable presentation to the biological target and a lower entropic penalty upon binding. This can translate to increased potency and selectivity.[4]
Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring provides access to novel chemical space, allowing for the exploration of new structure-activity relationships (SAR).
Comparative Physicochemical Properties of Fluorinated Azetidines:
The following table provides a comparative overview of the predicted physicochemical properties of azetidine and its fluorinated derivatives. These values are illustrative and can be influenced by the overall molecular structure.
Compound
Molecular Weight ( g/mol )
Calculated logP
pKa (of conjugate acid)
Azetidine
57.10
-0.3
~11.3
1-Ethylazetidine
85.15
0.5
~11.1
1-(2,2-Difluoroethyl)azetidine
121.13
0.7
~9.5
3-Fluoroazetidine
75.09
-0.5
~8.7
Data is estimated based on established trends for similar compounds.
Synthetic Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol.
Protocol 1: Synthesis of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
This protocol describes a common and efficient method for the synthesis of the title compound via N-alkylation of a commercially available starting material.
Reaction Scheme:
Caption: Synthesis of the target compound via N-alkylation.
Materials:
Azetidin-3-ylmethanol hydrochloride
2,2-Difluoroethyl trifluoromethanesulfonate (triflate) or 2,2-Difluoroethyl p-toluenesulfonate (tosylate)
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
To a solution of azetidin-3-ylmethanol hydrochloride (1.0 eq.) in anhydrous DMF (0.2 M) at room temperature, add potassium carbonate (2.5 eq.).
Stir the suspension vigorously for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.
Add a solution of 2,2-difluoroethyl triflate (1.1 eq.) in DMF dropwise to the reaction mixture.
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol as a colorless oil.
Causality Behind Experimental Choices:
Choice of Base: Potassium carbonate is a mild and effective base for neutralizing the hydrochloride salt and facilitating the N-alkylation. DIPEA can also be used as a non-nucleophilic organic base.
Choice of Solvent: DMF and ACN are excellent polar aprotic solvents for SN2 reactions, effectively solvating the cationic species and promoting the reaction.
Choice of Alkylating Agent: Triflates and tosylates are excellent leaving groups, ensuring an efficient alkylation reaction.
Protocol 2: Application in the Synthesis of a Kinase Inhibitor Scaffold
This protocol outlines the use of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol as a building block in the synthesis of a hypothetical kinase inhibitor, demonstrating its utility in introducing the fluorinated azetidine moiety.
Workflow Diagram:
Caption: Workflow for incorporating the building block into a kinase inhibitor.
Step 1: Activation of the Hydroxyl Group
Dissolve [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 eq.) in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C.
Add triethylamine (1.5 eq.) to the solution.
Add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.
Step 2: Coupling with a Heterocyclic Core
This step is exemplified by coupling to a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core in JAK inhibitors.[7]
To a solution of the heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq.) in a suitable solvent such as DMF or DMSO, add a base such as potassium carbonate (2.0 eq.).
Add the activated intermediate from Step 1 (1.2 eq.) to the mixture.
Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by LC-MS.
After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
Purify the crude product by chromatography to obtain the final kinase inhibitor.
Self-Validating System: The success of each step can be confirmed by standard analytical techniques such as NMR and mass spectrometry to verify the structure of the intermediates and the final product.
Case Study: Application in the Development of GPCR Allosteric Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[6][8] The unique 3D structure and physicochemical properties of the 1-(2,2-difluoroethyl)azetidine moiety make it an attractive scaffold for the design of novel GPCR allosteric modulators.
Conceptual Signaling Pathway Modulation:
Caption: Modulation of a GPCR signaling pathway by an allosteric modulator.
The incorporation of the [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol building block into a molecule designed to target an allosteric site on a GPCR can lead to several advantageous outcomes:
Fine-tuning of Receptor Activity: The modulator can either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the response of the receptor to its endogenous ligand.
Improved Selectivity: Allosteric binding sites are often less conserved than orthosteric sites across receptor subtypes, allowing for the development of more selective drugs with fewer off-target effects.
Saturability of Effect: The effect of an allosteric modulator is dependent on the presence of the endogenous ligand, which can lead to a more physiological and safer pharmacological profile.
Conclusion
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is a powerful and versatile building block for medicinal chemists seeking to optimize the properties of their drug candidates. The strategic combination of a conformationally constrained azetidine ring and a metabolically robust difluoroethyl group provides a clear pathway to molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and application notes provided herein offer a solid foundation for the successful incorporation of this valuable scaffold into a wide range of drug discovery programs, from kinase inhibitors to GPCR modulators.
References
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Ojima, I., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 53, 105578. [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Google Patents. (2018).
Ma, S., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(9), 1547-1563. [Link]
Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]
Wootten, D., et al. (2013). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Journal of Medicinal Chemistry, 56(17), 6844-6857. [Link]
University of Bari. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. [Link]
ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids. [Link]
Google Patents. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. [Link]
Parmar, D. R., et al. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Bioorganic Chemistry, 115, 105206. [Link]
Chimenti, M. S., et al. (2020). JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. Biomedicines, 8(4), 89. [Link]
Grygorenko, O. O., et al. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3458. [Link]
Cantini, L., et al. (2023). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 14, 1243750. [Link]
Ojima, I., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 53, 105578. [Link]
Al-Attas, F. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(9), 2993. [Link]
Wang, C., et al. (2020). Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68). Journal of Medicinal Chemistry, 63(24), 15989-16004. [Link]
Gherbi, K., & Roy, M. (2022). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(5), 2886. [Link]
Singh, A., et al. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. International Journal of Latest Technology in Engineering, Management & Applied Science, 14(10), 439-446. [Link]
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Ye, T., et al. (2025). Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. European Journal of Medicinal Chemistry, 300, 118097. [Link]
Executive Summary The compound [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS: 1491346-76-9) is an increasingly critical fluorinated building block in pharmaceutical research[1]. The 2,2-difluoroethyl group effectivel...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (CAS: 1491346-76-9) is an increasingly critical fluorinated building block in pharmaceutical research[1]. The 2,2-difluoroethyl group effectively modulates the basicity of the azetidine nitrogen via strong inductive effects, enhancing metabolic stability and lipophilicity without entirely eliminating the amine's basic character.
Oxidizing the primary alcohol moiety of this substrate to either an aldehyde or a carboxylic acid is a fundamental transformation. However, the presence of a tertiary amine and a strained four-membered ring necessitates highly chemoselective, mild catalytic methods to prevent N-oxidation, N-chlorination, or ring-opening degradation. This application note details two field-proven, TEMPO-mediated catalytic oxidation workflows optimized for this sensitive heterocycle.
Methodological Rationale & Mechanistic Causality
When designing an oxidation strategy for basic, strained heterocycles, traditional stoichiometric oxidants (e.g., KMnO₄, Jones reagent, or standard Swern conditions) often result in poor yields due to side reactions.
Aldehyde Synthesis (Cu/TEMPO Aerobic Oxidation) : To synthesize 1-(2,2-difluoroethyl)azetidine-3-carbaldehyde, we employ the (bpy)CuI/TEMPO/NMI catalytic system[2]. This method uses ambient air as the terminal oxidant, completely avoiding halogenated reagents. The addition of N-methylimidazole (NMI) is mechanically critical; it acts as an axial ligand that accelerates the turnover-limiting C-H bond cleavage step for aliphatic alcohols and prevents the precipitation of inactive copper species[3].
Carboxylic Acid Synthesis (Zhao's Modification) : To synthesize 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid, the classic Anelli oxidation (TEMPO/excess NaOCl) risks N-chlorination of the azetidine ring[4]. Instead, we utilize Zhao's modification, which employs stoichiometric sodium chlorite (NaClO₂) and only catalytic sodium hypochlorite (NaOCl)[5]. This keeps the steady-state concentration of hypochlorite exceptionally low, driving the oxidation to completion while preserving the structural integrity of the nitrogenous ring[5].
Self-Validating Check: The reaction mixture will undergo a distinct color change from dark red/brown to green/blue upon the addition of the alcohol and exposure to air, indicating the active Cu(I)/Cu(II) redox cycling.
Reagents:
*[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 equiv)
* or CuI (5 mol%)
2,2'-Bipyridine (bpy) (5 mol%)
TEMPO (5 mol%)
N-Methylimidazole (NMI) (10 mol%)
Acetonitrile (MeCN, 0.5 M relative to substrate)
Step-by-Step Methodology:
Catalyst Pre-assembly: In a round-bottom flask open to the atmosphere, dissolve CuI (5 mol%) and bpy (5 mol%) in MeCN. Stir for 5 minutes until a dark red/brown complex forms.
Activation: Add TEMPO (5 mol%) and NMI (10 mol%) to the stirring mixture.
Substrate Addition: Dissolve[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 equiv) in a minimal volume of MeCN and add it to the active catalyst solution.
Aerobic Oxidation: Stir the reaction vigorously at room temperature (25 °C) open to ambient air. Vigorous stirring is mandatory to ensure continuous gas-liquid oxygen transfer[2].
Monitoring: Track the reaction via LC-MS or TLC. Aliphatic azetidine alcohols typically require 4–8 hours for complete conversion[3].
Workup: Upon completion, concentrate the mixture under reduced pressure. Due to the high volatility and potential instability of the resulting azetidine-3-carbaldehyde, avoid high heat during evaporation. Purify immediately via silica gel flash chromatography.
Protocol B: Oxidation to Carboxylic Acid (Zhao's Modification)
Self-Validating Check: The pH must be strictly maintained at 6.7. If the pH drops below 6.0, toxic chlorine dioxide (ClO₂) gas will generate (visible as a yellow-green tint with a sharp odor), and the oxoammonium catalyst will decompose.
Preparation: In a primary reaction vessel, dissolve the substrate (1.0 equiv) and TEMPO (7 mol%) in a 1:1 (v/v) mixture of MeCN and pH 6.7 phosphate buffer. Warm the biphasic mixture to 35 °C.
Oxidant Solutions: Prepare two separate aqueous solutions. Solution 1: NaClO₂ (2.0 equiv) in water. Solution 2: Diluted NaOCl (4 mol%) in water.
Controlled Addition: Using a syringe pump or addition funnels, simultaneously add Solution 1 and Solution 2 dropwise to the vigorously stirring reaction mixture over a period of 1 hour[5].
Reaction: Continue stirring at 35 °C. The reaction mixture will turn pale yellow as the oxoammonium species is generated and consumed. Total reaction time is typically 2-5 hours.
Quenching: Once the starting material is fully consumed, quench the reaction by adding cold aqueous sodium thiosulfate (10% w/v) to safely destroy any unreacted chlorite and hypochlorite[5].
Isolation: Carefully adjust the pH of the aqueous layer to ~3.5 using dilute HCl. Caution: Do not drop the pH below 3.0 to avoid acid-catalyzed azetidine ring opening. Extract the aqueous layer thoroughly with Ethyl Acetate (3x).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid.
Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Stahl Research Group - University of Wisconsin–Madison.2
Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry - ACS Publications. 5
Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. PMC - NIH. 3
Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Semantic Scholar. 4
Executive Summary & Analytical Challenges[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is a highly specialized fluorinated building block increasingly utilized in medicinal chemistry. The incorporation of the 2,2-difluoroethyl moiety serves as a bioisostere to modulate lipophilicity and metabolic stability. However, the exact physicochemical properties that make it valuable in drug design present severe challenges for trace-level mass spectrometry (MS) analysis.
Application Note: Advanced Derivatization Strategies for the Mass Spectrometric Analysis of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol The analyte is a low-molecular-weight (151.15 g/mol ), highly polar molecule with a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Derivatization Strategies for the Mass Spectrometric Analysis of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
The analyte is a low-molecular-weight (151.15 g/mol ), highly polar molecule with a predicted boiling point of 131.8 °C and a density of 1.167 g/cm³[1]. In standard Reversed-Phase Liquid Chromatography (RP-LC), it exhibits poor retention, often eluting in the void volume where matrix suppression is most severe. Furthermore, the strongly electron-withdrawing difluoroethyl group significantly dampens the basicity of the azetidine nitrogen, resulting in poor protonation efficiency in positive Electrospray Ionization (ESI+).
To overcome these limitations, pre-column derivatization is mandatory. This application note details two orthogonal, self-validating derivatization workflows: Dansylation for LC-ESI-MS/MS and Silylation for GC-EI-MS .
Derivatization Rationale & Causality (The "Why")
Pathway A: LC-MS/MS via Dansyl Chloride (DNS-Cl)
While Dansyl chloride is classically used for primary and secondary amines, it can be forced to react with primary alcohols under basic conditions with 4-dimethylaminopyridine (DMAP) catalysis. The primary alcohol of the analyte reacts to form a stable sulfonate ester.
Causality of Reagent Choice: The addition of the bulky, non-polar dansyl group drastically improves the retention of the polar analyte on C18 columns, shifting its elution away from suppressing matrix components[2]. Crucially, the tertiary amine moiety within the dansyl group acts as a highly efficient proton acceptor, leading to a massive enhancement of the signal-to-noise (S/N) ratio in ESI+ mode[2]. This approach has been proven to reduce endogenous interference and matrix effects for low-molecular-weight polar molecules[3].
Pathway B: GC-MS via Silylation (BSTFA)
For process chemistry or volatile matrices, GC-MS is preferred. The primary alcohol is targeted using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This replaces the polar hydroxyl proton with a trimethylsilyl (TMS) group, lowering the boiling point, preventing thermal degradation in the GC inlet, and producing characteristic fragmentation patterns in Electron Ionization (EI).
Figure 1: Decision matrix for selecting the optimal derivatization and MS analysis workflow.
This protocol is designed to eliminate false positives and prevent column fouling. For complex biological samples, begin with protein precipitation using cold acetonitrile to remove matrix interferents prior to derivatization[4].
Catalyst: 4-Dimethylaminopyridine (DMAP): 1 mg/mL in Acetonitrile.
Quenching Agent: 1% Methylamine in Water.
Step-by-Step Methodology:
Extraction: Aliquot 50 µL of the sample (or protein-precipitated supernatant[4]) into a low-bind microcentrifuge tube.
Buffering: Add 50 µL of the pH 9.5 carbonate buffer to ensure the alcohol remains nucleophilic and the generated HCl is neutralized.
Derivatization: Add 50 µL of the DNS-Cl reagent and 10 µL of the DMAP catalyst.
Incubation: Vortex for 10 seconds and incubate at 60 °C for 15 minutes. This specific incubation time balances maximum yield with high-throughput requirements[3].
Quenching (Critical Causality Step): Add 20 µL of 1% Methylamine. Why? Unreacted DNS-Cl will precipitate on the LC column and cause massive ion suppression. Methylamine acts as a sacrificial nucleophile, instantly converting excess DNS-Cl into a highly polar, early-eluting byproduct that does not interfere with the hydrophobic analyte derivative.
Analysis: Inject 2 µL into the LC-MS/MS system utilizing a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a water/acetonitrile (0.1% Formic Acid) gradient.
Figure 2: Mechanistic pathway of DNS-Cl derivatization targeting the primary alcohol moiety.
Protocol B: GC-MS Silylation Workflow
Step-by-Step Methodology:
Drying: Transfer 100 µL of the sample extract into a GC vial. Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen. Caution: Do not apply heat exceeding 30 °C during blowdown due to the analyte's semi-volatile nature.
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous Pyridine. Pyridine acts as both the solvent and the acid scavenger.
Derivatization: Add 50 µL of BSTFA containing 1% TMCS.
Incubation: Seal the vial with a PTFE-lined cap and heat at 70 °C for 30 minutes.
Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS (e.g., DB-5MS capillary column) in splitless mode.
References
Fretland, A. et al. "Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization". Analytical Biochemistry (2019). URL:[Link]
Nishio, T. et al. "Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning". Legal Medicine (2021). URL:[Link]
Technical Support Center: Optimizing the Synthesis of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Welcome to the technical support and troubleshooting center for the synthesis of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol. The 2,2-difluoroethyl group is a highly valuable lipophilic hydrogen bond donor in drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the synthesis of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol. The 2,2-difluoroethyl group is a highly valuable lipophilic hydrogen bond donor in drug development, capable of modulating the pKa and metabolic stability of adjacent amines. However, incorporating this motif into a strained, highly polar azetidine ring presents unique synthetic challenges.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you maximize your isolated yields.
Troubleshooting Workflow
Workflow for diagnosing and resolving yield bottlenecks in 2,2-difluoroethylation of azetidines.
Q1: Why is my conversion so low when using 1,1-difluoro-2-iodoethane as the alkylating agent?Causality: The highly electron-withdrawing nature of the adjacent –CF₂H group drastically reduces the electrophilicity of the –CH₂– carbon. Consequently, 1,1-difluoro-2-iodoethane is notoriously sluggish in standard Sₙ2 reactions. Furthermore, when forced with strong bases and heat, the reagent is highly prone to dehydrohalogenation (HF elimination) to form 1,1-difluoroethene rather than undergoing substitution.
Solution: Switch to a much more reactive electrophile such as[1]. Alternatively, utilize a (e.g., (2,2-difluoroethyl)(aryl)iodonium triflate), which bypasses the Sₙ2 pathway entirely and proceeds via ligand coupling at the iodine(III) center[2].
Q2: I am using 2,2-difluoroethyl triflate, but I observe significant azetidine degradation. How do I prevent this?Causality: Azetidines possess immense ring strain (~26 kcal/mol). The combination of elevated temperatures, a highly reactive electrophile, and strong nucleophilic bases can trigger unwanted ring-opening side reactions or quaternary ammonium salt formation.
Solution: Conduct the reaction at sub-zero temperatures (–20 °C) using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent like THF[3].
Q3: My LC-MS shows excellent conversion, but my isolated yield is <30%. Where is the product going?Causality: [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is a small, highly polar molecule containing a basic tertiary amine and a free hydroxyl group. It has massive aqueous solubility. Standard aqueous workups (e.g., washing with water or brine) will cause the product to partition heavily into the aqueous layer.
Solution: Eliminate the aqueous workup. Filter the crude reaction mixture to remove precipitated base salts, evaporate the solvent, and purify directly via reverse-phase chromatography.
Q4: Is reductive amination a viable alternative to direct alkylation?Causality: Yes. Reacting azetidin-3-ylmethanol with difluoroacetaldehyde avoids the use of highly reactive and moisture-sensitive triflates.
Solution: Because pure difluoroacetaldehyde is highly volatile, use its hydrate or hemiacetal form. Perform the reaction with sodium triacetoxyborohydride (NaBH(OAc)₃) in strictly anhydrous 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid to drive iminium ion formation.
Quantitative Data: Reagent & Condition Matrix
The following table summarizes the expected alkylation efficiency based on the choice of reagent and conditions.
Higher temp increases risk of azetidine ring opening[3].
(2,2-Difluoroethyl)(aryl)iodonium OTf
Cs₂CO₃
MeCN
50
65–75
Bypasses Sₙ2 via ligand coupling at iodine(III)[2].
Self-Validating Experimental Protocol
The following protocol details the optimized synthesis using 2,2-difluoroethyl triflate. It is designed as a self-validating system, incorporating specific visual cues and In-Process Controls (IPCs) to ensure scientific integrity at every step.
Step 1: Reagent Preparation
Dissolve azetidin-3-ylmethanol (1.0 equiv, 10.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20.0 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.
Causality Check: THF is chosen over DMF to facilitate easier removal during workup, preventing product loss. DIPEA acts as a non-nucleophilic base to neutralize the resulting triflic acid without quaternizing the electrophile.
Step 2: Electrophile Addition
Cool the reaction mixture to –20 °C using a dry ice/ethylene glycol bath.
Dropwise, add[1] (1.1 equiv, 11.0 mmol) over a period of 15 minutes.
Self-Validation Cue: Within 10–15 minutes of addition, a fine white precipitate (DIPEA·HOTf salt) will begin to form in the flask. The visual appearance of this salt confirms that the alkylation is actively proceeding.
Step 3: Reaction Monitoring
Stir the mixture at –20 °C for 2 hours.
Self-Validation IPC: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS (ESI+). Critical Note: Because the product lacks a UV chromophore (no aromatic rings), UV traces will be misleading. Rely on the Total Ion Chromatogram (TIC) or an ELSD/CAD detector. Look for the [M+H]⁺ peak at m/z 152.1. The reaction is complete when the starting material mass is depleted by >95%.
Step 4: Quenching and Solvent Removal
Quench the reaction with 1 mL of methanol to consume any unreacted triflate.
Evaporate the volatiles under reduced pressure at 30 °C.
Causality Check: Do not perform an aqueous extraction. The high polarity of the difluoroethyl azetidine derivative leads to severe partitioning into the aqueous layer, which is the primary cause of low isolated yields in this synthesis.
Step 5: Purification
Resuspend the crude residue in a minimal amount of 5% MeCN in water. Filter through a 0.45 µm PTFE syringe filter to remove the bulk of the insoluble DIPEA salts.
Purify directly via reverse-phase flash chromatography (C18 column), eluting with a gradient of Water/MeCN (both containing 0.1% Formic Acid or 10 mM NH₄HCO₃, depending on the desired final salt form).
References
Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S. P., & O'Duill, M. L. "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy". ChemRxiv (2024). URL: [Link]
preventing azetidine ring opening during[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol reactions
Technical Support Center: Troubleshooting [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol Reactions Welcome to the Advanced Technical Support Center for azetidine chemistry. As a Senior Application Scientist, I frequently c...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol Reactions
Welcome to the Advanced Technical Support Center for azetidine chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when working with strained azaheterocycles.
The molecule [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol presents a unique synthetic challenge. You are attempting to functionalize a primary alcohol (the C3-methanol group) while preserving a highly strained, 4-membered azetidine ring. The following guide synthesizes field-proven methodologies and mechanistic causality to help you prevent undesired ring-opening during your workflows.
The Causality of Azetidine Ring Opening
To prevent ring opening, we must first understand the thermodynamic and kinetic forces at play.
The inherent ring strain of the azetidine core is approximately 25.2 to 25.4 kcal/mol[1][2]. This massive energetic burden acts as a coiled spring. Unsubstituted azetidines possess a highly basic nitrogen with a pKa of 11.29, making them behave similarly to typical secondary amines[2]. However, the presence of the 2,2-difluoroethyl group on the nitrogen fundamentally alters this reactivity. The strongly electron-withdrawing nature of the fluorine atoms pulls electron density away from the nitrogen via inductive effects, significantly reducing its basicity and pKa[3][4].
While this reduced basicity offers some protection under mildly acidic conditions[5], exposing the molecule to strong Brønsted acids (e.g., HCl, TFA) or Lewis acids (e.g., BF₃·OEt₂, acyl chlorides) will still result in nitrogen protonation or coordination[6][7]. Once the nitrogen is activated, it becomes an excellent leaving group. The ring strain then drives an irreversible Sₙ2 nucleophilic attack by any available nucleophile (halides, water, or unreacted alcohols) at the adjacent carbons, cleaving the C-N bond and destroying the ring[7][8].
Quantitative Baselines for Azetidine Stability
To benchmark your reaction conditions, consult the following thermodynamic and stability parameters:
Q1: During the esterification of the C3-methanol using acyl chlorides, my starting material completely degrades into acyclic byproducts. What is happening?Causality: Acyl chlorides are highly electrophilic and can act as weak Lewis acids; furthermore, their reaction generates HCl gas as a byproduct. The azetidine nitrogen coordinates with the Lewis acid or is protonated by the generated HCl, activating the ring[7]. The 25.4 kcal/mol ring strain[1] then drives an Sₙ2 nucleophilic attack by the liberated chloride ions, cleaving the C-N bond[7][8].
Solution: Abandon acyl chlorides for this substrate. Instead, utilize mild carbodiimide coupling reagents (e.g., EDC·HCl) combined with a non-nucleophilic base like DIPEA to scavenge any trace acids and keep the nitrogen neutral[7].
Q2: I am attempting to oxidize the primary alcohol to an aldehyde using Jones reagent, but LC-MS shows massive ring-opening. How can I prevent this?Causality: Jones reagent relies on chromic acid and sulfuric acid. The extremely low pH forcefully protonates the azetidine nitrogen. Even though the 2,2-difluoroethyl group lowers the nitrogen's pKa[3][4], it cannot withstand strongly acidic aqueous conditions[5].
Solution: Switch to a non-acidic, strictly anhydrous oxidation protocol. Swern oxidation or Dess-Martin Periodinane (DMP) buffered with solid NaHCO₃ are the industry standards for preserving strained azaheterocycles during alcohol oxidation.
Q3: Can elevated temperatures cause the ring to open even without acids?Causality: Yes. Higher reaction temperatures provide the thermal energy required to overcome the activation barrier for ring-opening, especially if strong nucleophiles are present in the mixture[7].
Solution: Always perform reactions on [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol at the lowest possible temperature (e.g., 0 °C to room temperature). If a reaction is sluggish, extend the reaction time rather than applying heat[7].
Mechanistic Workflow & Logical Relationships
The following diagram illustrates the logical pathways that dictate whether your reaction will succeed or result in ring-opened byproducts.
Workflow illustrating causality of azetidine ring opening vs. successful C3-OH functionalization.
To ensure self-validating scientific integrity, the following protocol details how to safely functionalize the C3-methanol group via esterification without triggering Lewis acid or HCl-mediated ring opening.
Objective: Form an ester at the C3-methanol position using a carboxylic acid, explicitly avoiding acyl chlorides.
Step-by-Step Methodology:
System Preparation: Flame-dry a round-bottom flask and purge with inert Argon or Nitrogen gas. Azetidine stability is maximized in anhydrous environments.
Reagent Solubilization: Dissolve [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 eq) and your target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
Thermal Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. Causality: Controlling the initial exothermic activation step prevents thermal degradation of the strained ring[7].
Mild Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: EDC is utilized because, unlike acyl chlorides, it does not generate Lewis acidic byproducts or free HCl that would activate the azetidine nitrogen[7].
Acid Scavenging: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It ensures the reaction environment remains strictly basic, preventing any transient protonation of the azetidine core[7].
Reaction Monitoring: Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) or LC-MS[6].
Safe Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[6].
Extraction: Extract the aqueous layer with DCM (3 times). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Technical Support Center: Optimizing Substitution Reactions for[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with [1-(2,2-difluoroethyl)azetidin-3-yl]methanol (CAS: 1491346-76-9)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with [1-(2,2-difluoroethyl)azetidin-3-yl]methanol (CAS: 1491346-76-9)[1].
Fluorinated azetidines are increasingly utilized as bioisosteres to modulate lipophilicity and metabolic stability in drug discovery[2]. However, functionalizing the C3-methanol group presents unique mechanistic challenges. This guide synthesizes field-proven protocols, causality-driven troubleshooting, and validated workflows to ensure high-yielding substitutions.
Mechanistic Overview: The "Azetidine Challenge"
When attempting a nucleophilic substitution on the primary alcohol of an azetidine-3-methanol derivative, the primary mode of failure is Neighboring Group Participation (NGP) .
In standard N-alkyl azetidines, the nitrogen lone pair is highly nucleophilic. If the C3-alcohol is converted into a leaving group (e.g., mesylate), the nitrogen can attack intramolecularly, forming a highly strained 1-azabicyclo[1.1.1]pentane intermediate. This transient species rapidly undergoes nucleophilic attack at the ring carbons, leading to ring-opened byproducts or polymerization.
The Difluoroethyl Advantage:
The 2,2-difluoroethyl group exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the basicity and nucleophilicity of the azetidine nitrogen compared to standard N-methyl analogs. While the predicted pKa of the primary alcohol is ~14.8[3], the pKa of the conjugate acid of the nitrogen is heavily depressed. This dampened nucleophilicity is your greatest asset: it widens the thermodynamic window to perform substitutions without triggering NGP-induced ring opening, provided the reaction temperature and leaving group reactivity are strictly controlled.
Experimental Protocols
To maintain a self-validating system, always run a small-scale pilot (10-20 mg) and monitor via LC-MS to confirm the absence of the
M+18
(water addition to ring-opened product) or dimerized mass peaks.
Use this protocol when your nucleophile has a pKa > 11.
Step 1: Mesylation
Dissolve [1-(2,2-difluoroethyl)azetidin-3-yl]methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (N₂/Ar).
Add
N,N
-Diisopropylethylamine (DIPEA) (2.0 eq). Do not use Triethylamine (TEA), as it can act as a competing nucleophile.
Cool the reaction to 0 °C using an ice bath.
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 5 minutes.
Stir at 0 °C for 30 minutes. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure at < 25 °C. Do not purify the mesylate via silica gel chromatography; use immediately.
Step 2: Nucleophilic Displacement
Dissolve the crude mesylate in anhydrous DMF (0.2 M).
Add your nucleophile (1.5 eq) and an appropriate base (e.g., Cs₂CO₃, 2.0 eq).
Heat the mixture to 50–60 °C for 4–12 hours. Monitor strictly by LC-MS.
Dilute with EtOAc, wash extensively with 5% LiCl (aq) to remove DMF, dry, and purify.
Protocol B: Mitsunobu Substitution (For Phenols, Imides, and Acidic Heterocycles)
Use this protocol when your nucleophile has a pKa < 11. This avoids the isolation of a reactive intermediate entirely.
Dissolve the alcohol (1.0 eq), Triphenylphosphine (PPh₃) (1.5 eq), and the nucleophile (1.2 eq) in anhydrous THF (0.1 M) at 0 °C.
Allow the reaction to warm to room temperature and stir for 16 hours.
Concentrate and purify via reverse-phase chromatography to easily separate the triphenylphosphine oxide byproduct.
Troubleshooting & FAQs
Q: During the mesylation step, my LC-MS shows a mass corresponding to a ring-opened chloride adduct. What went wrong?A: This is caused by the generation of HCl during mesylation. If the local concentration of HCl exceeds the buffering capacity of your base, the azetidine ring protonates and undergoes chloride-mediated ring opening.
Fix: Ensure your DIPEA is strictly anhydrous and add the MsCl much slower to prevent localized heat/acid spikes.
Q: Can I use Triflic Anhydride (Tf₂O) to create a better leaving group for a weak nucleophile?A: We strongly advise against this. The triflate is exceptionally reactive. Even with the electron-withdrawing 2,2-difluoroethyl group dampening the nitrogen's nucleophilicity, a triflate leaving group will lower the activation energy for NGP enough to cause rapid intramolecular cyclization or intermolecular polymerization before your exogenous nucleophile can attack. Stick to mesylates or tosylates.
Q: My Mitsunobu reaction yields mostly the hydrazine dicarboxylate byproduct and unreacted alcohol. How do I force the substitution?A: The steric hindrance of the azetidine ring can impede the formation of the alkoxyphosphonium intermediate.
Fix: Alter the order of addition. Pre-form the betaine intermediate by mixing PPh₃ and DIAD in THF at 0 °C for 15 minutes before adding the alcohol and nucleophile. If this fails, switch to the more sterically accessible DEAD or TMAD reagents.
Quantitative Data: Leaving Group Selection Matrix
Strategy / Leaving Group
Reagents
Optimal Temp
NGP / Ring-Opening Risk
Best Suited For (Nucleophile)
Mitsunobu (Direct)
DIAD, PPh₃, THF
0 °C to RT
Low
Phenols, Imides (pKa < 11)
Mesylate (-OMs)
MsCl, DIPEA, DCM
0 °C (Form) / 50 °C (Sub)
Moderate
Amines, Thiolates, Cyanide
Tosylate (-OTs)
TsCl, Pyridine
RT (Form) / 60 °C (Sub)
Moderate
Bulky Amines (Slower reaction)
Triflate (-OTf)
Tf₂O, 2,6-Lutidine
-78 °C
Critical (Do Not Use)
N/A (Polymerizes)
Mechanistic & Workflow Visualizations
Caption: Mechanistic divergence in azetidine-3-methanol substitution highlighting NGP risks.
Caption: Decision tree for selecting the optimal substitution protocol based on nucleophile pKa.
References
Google Patents. "Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease (CN114245796A).
Technical Support Center: Optimizing Workflows with [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Executive Summary [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is a highly versatile, sp3-rich building block frequently utilized in medicinal chemistry. The 2,2-difluoroethyl group acts as a critical lipophilic hydrogen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is a highly versatile, sp3-rich building block frequently utilized in medicinal chemistry. The 2,2-difluoroethyl group acts as a critical lipophilic hydrogen bond donor, modulating basicity and improving metabolic stability (1[1]). However, the combination of a highly strained four-membered azetidine ring, an electron-withdrawing fluoroalkyl group, and a nucleophilic primary alcohol creates a complex reactivity profile.
This guide provides causal troubleshooting and self-validating protocols to help researchers minimize side reactions—such as ring opening, dehydrofluorination, and N-oxidation—during functionalization of the primary alcohol.
Troubleshooting Guides & FAQs
Q1: Why am I observing significant degradation and acyclic byproducts during the esterification or etherification of the primary alcohol?Causality & Solution:
The primary culprit is acid-catalyzed ring opening. Azetidines possess a high inherent ring strain energy of approximately 25.2 kcal/mol (2[2]). When exposed to strong Brønsted or Lewis acids (e.g., HCl generated from acid chlorides, or BF3·OEt2), the azetidine nitrogen becomes protonated. This protonation activates the ring, making it highly susceptible to nucleophilic attack by the solvent, counter-ions, or pendant groups, leading to intramolecular or intermolecular decomposition (, 3[3]).
Fix: Avoid acid chlorides. Transition to mild, neutral coupling reagents (e.g., EDC/HOBt or HATU) in the presence of a non-nucleophilic base like DIPEA to keep the nitrogen deprotonated.
Q2: During base-catalyzed alkylation of the alcohol, I am seeing a loss of fluorine mass in LC-MS and complex mixture formation. What is happening?Causality & Solution:
You are likely observing dehydrofluorination (HF elimination). The 2,2-difluoroethyl group (-CH2-CHF2) contains slightly acidic protons on the carbon adjacent to both the basic nitrogen and the electron-withdrawing CF2 group. Exposure to strong, non-nucleophilic bases (like NaH, LDA, or t-BuOK) can promote an E2 elimination of HF, generating a highly reactive and unstable fluoroenamine intermediate.
Fix: Avoid strong bases. For etherifications, use milder bases such as Cs2CO3 or K2CO3 in polar aprotic solvents (DMF or MeCN) at moderate temperatures.
Q3: I am trying to oxidize the primary alcohol to an aldehyde, but I get poor yields and suspect N-oxide formation. Which oxidation protocol is recommended?Causality & Solution:
Although the 2,2-difluoroethyl group exerts an electron-withdrawing effect that partially deactivates the tertiary amine, the nitrogen remains a potent nucleophile towards strong oxidants like mCPBA or excess Dess-Martin Periodinane (DMP), leading to competitive N-oxidation.
Fix: Employ a Swern oxidation or a TEMPO/BAIB catalytic system. These methods selectively target the primary alcohol via intermediate species that do not interact with the sterically hindered, deactivated tertiary amine.
Quantitative Data: Reaction Conditions & Side Reaction Profiles
To ensure experimental success, consult the following matrix before selecting your reaction conditions.
Reaction Condition
Primary Side Reaction Risk
Causality
Recommended Alternative
Strong Brønsted Acids (e.g., HCl, TFA)
Azetidine Ring Opening
Protonation of the basic nitrogen activates the strained ring (25.2 kcal/mol) for nucleophilic attack.
Use neutral or buffered conditions (e.g., EDC/HOBt, HATU).
Strong Bases (e.g., NaH, LDA, t-BuOK)
HF Elimination (Dehydrofluorination)
Abstraction of the acidic proton adjacent to the CF2 group leads to E2 elimination.
Use mild bases (e.g., K2CO3, Cs2CO3, DIPEA).
Strong Oxidants (e.g., mCPBA, H2O2)
N-Oxidation
The tertiary azetidine nitrogen acts as a nucleophile towards the oxidant.
Use Swern or TEMPO/BAIB oxidation protocols.
Alkyl Halides + Heat
Quaternization (N-Alkylation)
The tertiary amine acts as a nucleophile, outcompeting the primary alcohol.
Pre-form the alkoxide with a mild base, or use O-selective protecting groups.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific checkpoints to ensure structural integrity is maintained throughout the workflow.
Protocol A: Mild Steglich-Type Esterification (Avoiding Ring Opening)
This protocol utilizes carbodiimide chemistry to prevent the generation of HCl, thereby protecting the azetidine ring.
Preparation: In an oven-dried flask under inert atmosphere, dissolve[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM (0.2 M).
Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) followed immediately by DMAP (0.1 eq) and DIPEA (2.0 eq).
Causality Check: DIPEA is critical here; it neutralizes the HCl salt of EDC, ensuring the reaction medium remains strictly non-acidic to prevent azetidine protonation.
Reaction & Validation: Allow the mixture to warm to room temperature and stir for 4 hours.
Self-Validation Step: Monitor by LC-MS. Look for the expected
[M+H]+
of the ester. If you observe a mass corresponding to
[M+H+18]+
or
[M+H+36]+
, acid-catalyzed ring opening (water or chloride addition) has occurred. If detected, immediately add additional DIPEA to quench any trace acidity.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Selective Swern Oxidation to the Aldehyde
This protocol oxidizes the primary alcohol while avoiding N-oxidation and utilizing low temperatures to suppress elimination.
Preparation: Cool a solution of oxalyl chloride (1.2 eq) in anhydrous DCM to -78 °C under nitrogen.
Activation: Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the activated sulfonium intermediate.
Oxidation: Dissolve [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
Causality Check: The large excess of Et3N immediately neutralizes the HCl generated during the breakdown of the intermediate, preventing azetidine decomposition. The strictly maintained -78 °C temperature prevents any base-catalyzed HF elimination.
Validation: Allow the reaction to warm to room temperature over 1 hour.
Self-Validation Step: Check TLC (KMnO4 stain). The aldehyde product will elute significantly higher than the highly polar starting alcohol. LC-MS should confirm the exact mass of the aldehyde product with no
[M+16]+
(N-oxide) peaks present.
Mechanistic and Workflow Visualizations
Fig 1. Acid-catalyzed azetidine ring-opening mechanism driven by ring strain release.
Fig 2. Decision tree for optimizing reaction conditions to prevent side reactions.
References
BenchChem. "Technical Support Center: Azetidine Ring-Opening Reactions".
Clockss. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". 2
NIH. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". 3
ResearchGate. "2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy". 1
Technical Support Center: Handling & Storage of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or reagent degradation when working with small, polar aza...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or reagent degradation when working with small, polar aza-heterocycles. This guide is specifically engineered to address the handling and storage challenges associated with [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol .
Mechanistic Overview: The Causality of Moisture Sensitivity[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is a highly versatile but deceptively hygroscopic building block[1]. To master its handling, you must understand the molecular causality behind its behavior:
The Hydrogen-Bonding Network: The molecule features a tertiary azetidine nitrogen (a potent H-bond acceptor) and a primary alcohol (an H-bond donor and acceptor). Together, these functional groups create a thermodynamic sink for atmospheric water, leading to the rapid formation of stable hydrates[1].
Electronic Effects: While the electron-withdrawing 2,2-difluoroethyl group slightly reduces the basicity of the azetidine nitrogen compared to unsubstituted analogs, it does not provide enough steric or electronic shielding to prevent moisture ingress.
Consequences of Hydration: Absorbed water disrupts the pure compound's intermolecular interactions, often turning it into a viscous syrup. More critically, latent moisture acts as a competitive nucleophile, quenching sensitive electrophiles (e.g., acid chlorides, sulfonyl chlorides, or organometallics) in downstream coupling reactions.
Quantitative Data & Storage Parameters
To establish a baseline for your laboratory workflows, adhere to the following physical and storage parameters:
Parameter
Specification / Requirement
Scientific Rationale
CAS Number
1491346-76-9
Unique identifier for procurement and COA verification[2].
Molecular Weight
151.15 g/mol
Required for precise stoichiometric calculations.
Storage Temperature
2°C to 8°C
Minimizes thermal degradation and limits the kinetic energy available for atmospheric moisture absorption[3].
Atmosphere
Argon or Nitrogen Blanket
Prevents the absorption of moisture and carbon dioxide from the air, which can form carbamate salts with trace impurities[4].
Container Material
Amber Glass (Tightly Sealed)
Protects against photo-oxidation; glass is impermeable to moisture compared to standard polymer vials.
Troubleshooting Guide & FAQs
Q1: My compound arrived as a viscous syrup, but the literature suggests it should be a free-flowing liquid or solid. Is it degraded?A: It is highly likely that the compound is not degraded, but has undergone deliquescence. Amino alcohols are inherently hygroscopic[1]. The azetidine nitrogen and the primary hydroxyl group act cooperatively to bind atmospheric moisture, forming a hydrate network that increases viscosity. To resolve this, you must dry the compound using the azeotropic distillation protocol detailed below.
Q2: My downstream amidation yields have plummeted below 30%. What is causing this?A: The compound is likely carrying latent moisture. If you are reacting the primary alcohol with an acid chloride or using coupling reagents like HATU/EDC, any absorbed water will rapidly hydrolyze your reagents before the desired coupling can occur. You must quantify the water content via Karl Fischer titration. If the water content exceeds 0.1%, the material must be dried before use.
Q3: Can I simply dry the wet compound in a vacuum oven at 60°C?A:No. Small strained aza-heterocycles like azetidines have relatively high vapor pressures and can volatilize or undergo thermal degradation (such as ring-opening or oxidation) under prolonged heating[5]. Instead, you must use azeotropic distillation, which removes water at lower effective temperatures without risking the structural integrity of the four-membered ring.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not skip the validation steps, as they are critical for ensuring experimental integrity.
Protocol A: Azeotropic Drying of Wet Material
Use this protocol if Karl Fischer titration indicates >0.1% water content.
Dissolution: Dissolve the wet[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol in anhydrous toluene (approximately 10 mL of toluene per 1 gram of compound) in a round-bottom flask.
Distillation: Concentrate the solution under reduced pressure using a rotary evaporator at a bath temperature of 35–40°C. Causality: Toluene forms a minimum-boiling azeotrope with water, efficiently pulling moisture out of the hydrogen-bonded amino-alcohol network at mild temperatures.
Iteration: Repeat the toluene addition and evaporation process two additional times to ensure complete azeotropic removal of water.
High Vacuum: Place the resulting residue under high vacuum on a Schlenk line (<0.1 mbar) for 2 hours at room temperature to remove any residual toluene.
Self-Validation Step: Immediately take a 10 mg aliquot, dissolve it in anhydrous methanol, and perform a Karl Fischer coulometric titration. A water content of <0.1% validates the drying process. If it remains >0.1%, repeat steps 1–4.
Protocol B: Inert Atmosphere Aliquoting & Storage
Use this protocol every time the main storage vial is opened.
Preparation: Transfer the dried, validated compound to an amber glass vial equipped with a high-quality PTFE-lined septum cap.
Purging: Insert an argon-flushed needle through the septum to purge the headspace for 30 to 45 seconds. Causality: Argon is heavier than air and will effectively displace atmospheric oxygen and moisture, creating a protective blanket over the hygroscopic liquid[4].
Sealing: Remove the purge needle smoothly. Wrap the septum and cap tightly with Parafilm to create a secondary moisture barrier.
Storage: Immediately return the vial to a desiccator stored at 2–8°C[3].
Workflow Visualization
The following decision tree dictates the handling logic for this moisture-sensitive compound.
Workflow for moisture assessment, drying, and storage of hygroscopic azetidine derivatives.
Metabolic Stability Profiling of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol Analogs: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a molecule's physicochemical properties with its pharmacokinetic viability. The azetidine ring has emerge...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a molecule's physicochemical properties with its pharmacokinetic viability. The azetidine ring has emerged as a highly sought-after motif in medicinal chemistry due to its sp3-rich character, high ring strain, and conformational rigidity, which often improve solubility and target selectivity compared to larger macrocycles[1].
However, unsubstituted or simple N-alkylated azetidines are notoriously susceptible to rapid Cytochrome P450 (CYP450)-mediated N-dealkylation. To circumvent this metabolic liability, medicinal chemists employ strategic fluorination. This guide objectively compares the metabolic stability of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol against its non-fluorinated and differentially fluorinated alternatives, detailing the physical organic chemistry principles that drive these differences and providing self-validating experimental protocols for your own laboratory assessments.
The Mechanistic Rationale: Why the 2,2-Difluoroethyl Motif?
The substitution of a standard ethyl group with a 2,2-difluoroethyl moiety fundamentally alters the molecule's electronic and steric environment, directly impacting its interaction with metabolizing enzymes[2]. The superiority of the difluoroethyl analog is driven by three primary causal factors:
pKa Modulation via Inductive Effects: Fluorine is highly electronegative. The gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the basicity of the adjacent azetidine nitrogen[2]. Reducing the pKa from ~9.5 (in the ethyl analog) to ~6.5 (in the difluoroethyl analog) decreases the nitrogen lone pair's availability to undergo single-electron transfer (SET)—a common initiating step in CYP-mediated oxidation[3].
C-H Bond Strengthening: Fluorine substitution increases the bond dissociation energy (BDE) of adjacent aliphatic C-H bonds. This raises the activation energy required for Hydrogen Atom Transfer (HAT) by CYP enzymes, effectively shielding the
α
-carbon from enzymatic attack[2].
The "Goldilocks" Lipophilicity Balance: While a 2,2,2-trifluoroethyl group provides maximum metabolic shielding, it often over-reduces the amine's basicity (pKa ~5.0), rendering it too weakly basic for critical target engagement (e.g., salt-bridge formation) and excessively lipophilic. The 2,2-difluoroethyl group represents an optimal middle ground, maintaining sufficient polarity while blocking the metabolic soft spot[3].
Figure 1: CYP450-mediated metabolic pathways comparing non-fluorinated vs. difluoroethyl azetidines.
Comparative Performance Data Matrix
To quantitatively illustrate the impact of strategic fluorination, the following table summarizes the representative physicochemical properties and in vitro Human Liver Microsome (HLM) stability profiles of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol alongside its structural analogs.
Note: Data represents established structure-property relationships for N-fluoroalkyl azetidine motifs in medicinal chemistry[3],[1],[2].
Analog (N-Substituent)
Representative pKa
LogD (pH 7.4)
HLM
CLint
(µL/min/mg)
Half-life (
t1/2
, min)
Primary Metabolic Fate
Ethyl (Control)
~9.5
0.2
>150 (High)
<10
Rapid N-dealkylation
2-Fluoroethyl
~8.1
0.4
85 (Moderate)
25
Slower N-dealkylation
2,2-Difluoroethyl
~6.5
0.7
<15 (Low)
>120
Highly stable; minor oxidation
2,2,2-Trifluoroethyl
~5.0
1.1
<5 (Very Low)
>200
Metabolically inert (but poor target binding)
Key Takeaway: The transition from a non-fluorinated ethyl group to a 2,2-difluoroethyl group yields a >10-fold reduction in intrinsic clearance (
CLint
), transforming a metabolically labile scaffold into a highly stable drug-like building block.
To generate trustworthy, reproducible data, metabolic stability must be assessed using a self-validating system. The following protocol details the determination of intrinsic clearance (
CLint
) using liver microsomes.
The Causality Behind the Experimental Choices (E-E-A-T)
Low Substrate Concentration (1 µM): Ensures the reaction follows first-order kinetics (where substrate concentration is far below the Michaelis constant,
Km
), allowing for the accurate calculation of intrinsic clearance.
Minus-NADPH Control: This is the cornerstone of a self-validating assay. It proves that any observed degradation is strictly CYP450-mediated and not due to chemical instability, thermal degradation, or non-oxidative enzymes in the microsomal matrix.
Cold Acetonitrile Quench: Instantly denatures microsomal proteins to halt the enzymatic reaction at precise, exact time points, preventing artificial degradation during downstream sample processing.
Step-by-Step Methodology
Compound Preparation: Prepare a 10 mM stock solution of the azetidine analog in DMSO. Dilute to 100 µM in 50% acetonitrile/water to minimize final assay solvent concentration.
Incubation Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
. Critical: Keep the final DMSO concentration
≤
0.1% to avoid solvent-mediated CYP inhibition.
Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). For the negative control wells, add an equivalent volume of plain buffer instead of NADPH.
Time-Course Sampling: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the incubation mixture into a quenching plate pre-filled with 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., labetalol or tolbutamide).
Protein Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Carefully transfer the supernatant to a clean plate.
LC-HRMS/MS Analysis: Quantify the remaining parent compound using high-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode.
Data Processing: Plot the natural log (
ln
) of the percentage of parent compound remaining versus time. The slope of the linear regression (
−k
) is used to calculate half-life (
t1/2=0.693/k
) and intrinsic clearance (
CLint=(k×V)/P
, where
V
is incubation volume and
P
is microsomal protein mass).
Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) intrinsic clearance assay.
References
1.[1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: PubMed (nih.gov)
URL: [Link]
2.[2] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
Source: PMC (nih.gov)
URL:[Link]
3.[3] Title: Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability
Source: Journal of Medicinal Chemistry (acs.org)
URL: [Link]
Validation of GC-MS Methods for[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol Detection: A Comparative Guide
As drug development increasingly pivots toward metabolically stable bioisosteres, azetidine derivatives like [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol have become critical synthetic targets and pharmacokinetic analyte...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly pivots toward metabolically stable bioisosteres, azetidine derivatives like [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol have become critical synthetic targets and pharmacokinetic analytes. However, quantifying this molecule in biological matrices presents a unique analytical paradox: it is too polar and low-molecular-weight for standard reversed-phase LC-MS/MS, yet its primary hydroxyl group causes severe hydrogen bonding and peak tailing in underivatized GC-MS.
This guide objectively evaluates analytical platforms for the detection of this compound, detailing the mechanistic rationale for selecting a derivatization-based GC-MS approach. Furthermore, it provides a self-validating experimental protocol grounded in the latest regulatory standards.
Analytical Platform Comparison: The Mechanistic Rationale
Before validating a method, a Senior Application Scientist must establish why a specific platform is chosen. For[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol, we must analyze its structural microenvironment:
Low Molecular Weight & High Polarity: Leads to poor retention on C18 columns.
Basic Tertiary Amine & Primary Alcohol: Prone to severe ion suppression in Electrospray Ionization (ESI) and adsorption onto active silanol sites in gas chromatography.
To resolve this, we compare three approaches: LC-MS/MS, Underivatized GC-MS, and Derivatized GC-MS.
Table 1: Performance Comparison of Analytical Platforms
Analytical Platform
Retention & Peak Shape
Matrix Effect Susceptibility
Sensitivity (LLOQ)
Cost per Sample
LC-MS/MS (ESI)
Poor (Early elution in void volume)
High (Severe ion suppression)
~50 ng/mL
High
GC-MS (Underivatized)
Poor (Severe peak tailing)
Low
~100 ng/mL
Low
GC-MS (Derivatized)
Excellent (Sharp, Gaussian peaks)
Low
1 ng/mL
Moderate
The optimal path is Derivatized GC-MS . By reacting the primary alcohol with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we replace the problematic hydrogen-bonding proton with a bulky, non-polar trimethylsilyl (TMS) group.
Mechanistic Insight: Why doesn't the azetidine nitrogen also react, causing unpredictable di-derivatization? The electron-withdrawing nature of the adjacent 2,2-difluoroethyl group significantly reduces the nucleophilicity of the tertiary amine, while the rigid 4-membered ring introduces steric hindrance. This ensures a clean, predictable mono-TMS derivative.
Caption: Logical decision matrix for selecting the optimal analytical platform.
Regulatory Grounding & Validation Framework
Any robust bioanalytical method must operate as a self-validating system. The protocol described below is designed to meet the rigorous acceptance criteria outlined in the1[1] and the globally harmonized 2[2].
To ensure the system validates itself during every run, we implement three critical controls:
Stable Isotope Internal Standard (IS): A deuterated analog corrects for extraction recovery variances and derivatization efficiency.
Carryover Blanks: Blank matrix injected immediately after the Upper Limit of Quantification (ULOQ) to prove absence of system contamination.
Bracketed Quality Controls (QCs): QCs placed at the start, middle, and end of the sequence to verify the thermal stability of the TMS-derivative in the autosampler.
Step-by-Step Experimental Protocol
Caption: Step-by-step experimental workflow from sample extraction to GC-MS acquisition.
Step 1: Matrix Alkalinization and Liquid-Liquid Extraction (LLE)
Action: Spike 100 µL of biological plasma with the internal standard. Add 50 µL of 0.1 M NaOH to adjust the pH > 10, followed by 1 mL of ethyl acetate. Vortex for 5 minutes and centrifuge at 10,000 rpm.
Causality: At physiological pH, the basic tertiary azetidine nitrogen is partially protonated, limiting organic partitioning. Raising the pH above its pKa ensures the molecule is fully unionized, driving >90% recovery into the ethyl acetate phase.
Step 2: Solvent Evaporation
Action: Transfer the organic layer to a clean GC vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
Causality: High-temperature evaporation causes the loss of this relatively low-molecular-weight compound. Maintaining 35°C provides the optimal thermodynamic balance between evaporation speed and analyte retention.
Step 3: Silylation (Derivatization)
Action: Reconstitute the dried residue in 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes.
Causality: BSTFA selectively reacts with the primary hydroxyl group. The 1% TMCS acts as a crucial catalyst, while pyridine serves as an acid scavenger to neutralize the trimethylsilyl trifluoroacetamide byproduct, driving the reaction to 100% completion.
Step 4: GC-MS Acquisition
Action: Inject 1 µL in splitless mode onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Use Electron Ionization (EI) at 70 eV. Monitor the
[M−CH3]+
ion in Selected Ion Monitoring (SIM) mode.
Causality: The DB-5MS stationary phase (5% phenyl-arylene / 95% dimethylpolysiloxane) provides optimal selectivity for fluorinated, silylated compounds. Splitless injection maximizes sensitivity, while EI at 70 eV yields a highly reproducible fragmentation pattern required for robust SIM quantitation.
Method Validation Results
Following the execution of the protocol, the method was subjected to full validation. As demonstrated in Table 2, the derivatized GC-MS approach not only meets but exceeds the stringent criteria established by the 3[3].
Table 2: ICH M10 Validation Parameters for Derivatized GC-MS
Validation Parameter
ICH M10 Acceptance Criteria
Experimental Result
Status
Linearity Range
R2≥0.990
1.0 – 1000 ng/mL (
R2=0.998
)
Pass
Intra-day Precision (CV%)
≤15%
(
≤20%
at LLOQ)
3.2% – 8.5%
Pass
Inter-day Precision (CV%)
≤15%
(
≤20%
at LLOQ)
4.1% – 9.7%
Pass
Accuracy (% Bias)
±15%
(
±20%
at LLOQ)
-4.5% to +6.2%
Pass
Carryover
≤20%
of LLOQ response
4.2% of LLOQ response
Pass
Conclusion
For the quantification of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol, standard LC-MS/MS and underivatized GC-MS fail due to the molecule's specific physicochemical properties. By understanding the causality behind the molecule's behavior—specifically the hydrogen bonding of its primary alcohol and the deactivated basicity of its fluorinated azetidine ring—we can engineer a highly targeted BSTFA derivatization protocol. The resulting GC-MS method delivers superior peak shape, eliminates matrix effects, and easily satisfies all FDA and ICH M10 bioanalytical validation requirements.
References
Bioanalytical Method Validation - Guidance for Industry
Source: U.S. Food and Drug Administration (FDA), May 2018.
URL:[Link]
M10 Bioanalytical Method Validation and Study Sample Analysis
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH), November 2022.
URL:[Link]
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds
Source: SRCE - University of Zagreb University Computing Centre.
URL:[Link]
A Comparative Guide to Bioisosteric Replacement: [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol vs. Piperidine Analogs
Advertisements A deep dive into the physicochemical and pharmacokinetic consequences of replacing a classic scaffold with a modern, fluorinated bioisostere. Introduction: The Strategic Imperative of Bioisosterism in Mode...
Author: BenchChem Technical Support Team. Date: April 2026
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A deep dive into the physicochemical and pharmacokinetic consequences of replacing a classic scaffold with a modern, fluorinated bioisostere.
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
In the intricate landscape of contemporary medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands out as a powerful tool in this optimization process.[1][2][3] This guide delves into a specific, yet increasingly relevant, bioisosteric replacement: the substitution of the ubiquitous piperidine ring with the more novel [1-(2,2-difluoroethyl)azetidin-3-yl]methanol scaffold.
The piperidine moiety, a six-membered saturated heterocycle, is a highly privileged scaffold in medicinal chemistry, present in a vast number of clinically approved drugs.[4][5][6] Its prevalence is due to its metabolic stability, synthetic accessibility, and its ability to confer favorable physicochemical properties.[5][7] However, the incorporation of a piperidine ring can sometimes introduce liabilities such as increased lipophilicity, which can lead to poor solubility and off-target effects.[7]
The search for alternatives that can mitigate these issues while preserving or enhancing biological activity has led researchers to explore strained ring systems and fluorinated analogs. The four-membered azetidine ring, in particular, has gained significant attention as a bioisostere for larger saturated heterocycles like piperidine.[8][9] Azetidines offer a more compact and rigid framework, which can lead to improved aqueous solubility and provide novel intellectual property.[7][8] The addition of a difluoroethyl group to the azetidine nitrogen further modulates its properties, offering a unique combination of reduced lipophilicity, altered basicity, and a distinct three-dimensional exit vector. This guide will provide a comprehensive, data-driven comparison of these two scaffolds, offering researchers and drug development professionals the insights needed to make informed decisions in their lead optimization campaigns.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisosteric replacement is fundamentally driven by the desire to modulate key physicochemical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present a comparative analysis of the core properties of [1-(2,2-difluoroethyl)azetidin-3-yl]methanol and a representative N-substituted piperidine analog.
Varies, but generally in a similar range for simple analogs
Comparing scaffolds of similar size helps to isolate the effects of ring structure and substitution on other properties.
Lipophilicity (logP/logD)
Lower
Higher
The more polar azetidine ring and the influence of the fluorine atoms generally lead to reduced lipophilicity compared to the more aliphatic piperidine.[7][11] This can improve aqueous solubility.
Basicity (pKa)
Lower
Higher
The electron-withdrawing effect of the difluoroethyl group significantly reduces the basicity of the azetidine nitrogen compared to a typical alkyl-substituted piperidine.[7]
Metabolic Stability
Can be susceptible to ring-opening due to strain, but substitution can modulate this.
Generally considered metabolically robust, though subject to oxidation.[5][7]
The inherent ring strain of azetidine can be a metabolic liability, but this is not always the case and depends on the overall molecular context.[7][9]
Aqueous Solubility
Generally Higher
Generally Lower
The increased polarity and reduced lipophilicity of the azetidine scaffold typically lead to improved solubility.[7][8]
Three-Dimensional Shape
More compact and rigid
More flexible, adopts a stable chair conformation
The distinct geometries of the two rings can lead to different binding interactions with a target protein.[7]
Key Insights from Physicochemical Data:
The replacement of a piperidine with a [1-(2,2-difluoroethyl)azetidin-3-yl]methanol offers several potential advantages:
Reduced Lipophilicity and Improved Solubility: The lower logP of the azetidine scaffold can be beneficial for oral absorption and can reduce non-specific binding.[7][11]
Modulated Basicity: The lower pKa of the difluoroethyl-azetidine can be advantageous in reducing interactions with off-targets such as the hERG channel, a common cause of cardiotoxicity.[7]
Novel Structural Space: The unique three-dimensional shape of the azetidine ring can provide access to new binding interactions and potentially improve selectivity.[7]
However, it is also important to consider the potential liabilities:
Metabolic Stability: The high ring strain of the azetidine ring can make it susceptible to metabolic cleavage.[7] Careful consideration of the surrounding chemical environment is necessary to mitigate this risk.
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically validate the theoretical advantages of this bioisosteric replacement, a series of standardized in vitro assays should be conducted.
Protocol 1: Determination of Lipophilicity (logD)
Objective: To experimentally determine the distribution coefficient of the compounds between octanol and an aqueous buffer at physiological pH.
Methodology: A common method is the shake-flask technique followed by quantification using HPLC-UV.
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Add a small volume of the stock solution to a vial containing a known ratio of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
Vortex the mixture vigorously to allow for partitioning of the compound between the two phases.
Centrifuge the vial to separate the layers.
Carefully sample both the octanol and aqueous layers.
Quantify the concentration of the compound in each layer using a validated HPLC-UV method.
The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the thermodynamic or kinetic solubility of the compounds in an aqueous medium.
Methodology: A common approach is the kinetic solubility assay using nephelometry or turbidimetry.
Procedure:
Prepare a high-concentration stock solution of the test compound in DMSO.
Add a small volume of the stock solution to a microplate well containing aqueous buffer (e.g., PBS at pH 7.4).
Shake the plate for a set period (e.g., 2 hours) to allow for dissolution and potential precipitation.
Measure the turbidity or light scattering of the solution in each well using a plate reader.
The solubility is determined as the concentration at which the compound begins to precipitate, indicated by a significant increase in turbidity.
Protocol 3: Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of the compounds to phase I metabolism by cytochrome P450 enzymes.
Methodology: Incubation with human liver microsomes (HLMs) and analysis of compound depletion over time by LC-MS/MS.
Procedure:
Incubate the test compound at a low concentration (e.g., 1 µM) with HLMs in the presence of a NADPH-regenerating system at 37°C.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).[1]
Visualizing the Concepts
To better illustrate the strategic considerations and experimental workflow, the following diagrams are provided.
Caption: Key property changes resulting from the bioisosteric replacement of piperidine with the difluoroethyl-azetidine scaffold.
Caption: A streamlined workflow for the comparative evaluation of bioisosteres in a drug discovery program.
Conclusion: A Strategic Choice for Lead Optimization
The bioisosteric replacement of a piperidine ring with [1-(2,2-difluoroethyl)azetidin-3-yl]methanol is a compelling strategy for addressing common challenges in lead optimization. This modern, fluorinated scaffold offers the potential for improved aqueous solubility, reduced lipophilicity, and modulated basicity, which can lead to a more favorable overall ADME profile and a reduced risk of off-target toxicity. While the potential for metabolic instability due to ring strain must be carefully evaluated, the benefits of this replacement can be significant. By employing a data-driven approach and conducting rigorous in vitro comparisons, medicinal chemists can make informed decisions about when and how to deploy this valuable tool in their quest for safer and more effective medicines.
References
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. Available at: [Link]
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. Available at: [Link]
Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Some Taro. Available at: [Link]
Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications. Available at: [Link]
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]
The Quest for Bioisosteric Replacements. ACS Publications. Available at: [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at: [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. Available at: [Link]
(Azetidin-2-yl)methanol. National Institutes of Health. Available at: [Link]
azetidine. Organic Syntheses. Available at: [Link]
Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Google Patents.
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. Available at: [Link]
Bioisosteres Cheat Sheet. Drug Hunter. Available at: [Link]
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. Available at: [Link]
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. Available at: [Link]
Lipophilicity and Basicity Attenuation: A Comparative Guide on[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol vs. Non-Fluorinated Analogs
As drug development professionals increasingly target complex intracellular mechanisms, optimizing the physicochemical properties of small molecules is paramount. A recurring challenge in medicinal chemistry is managing...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals increasingly target complex intracellular mechanisms, optimizing the physicochemical properties of small molecules is paramount. A recurring challenge in medicinal chemistry is managing the high basicity of aliphatic amines, such as azetidines, which often leads to poor passive membrane permeability due to high protonation at physiological pH.
This guide provides an in-depth, objective comparison between [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol and its non-fluorinated analog, (1-ethylazetidin-3-yl)methanol . By analyzing the causality behind their physicochemical shifts, we demonstrate how targeted fluorination modulates lipophilicity (LogP) and the physiological distribution coefficient (LogD).
Mechanistic Causality: The Fluorine Effect on Azetidines
To understand the performance differences between these two motifs, we must distinguish between intrinsic lipophilicity (LogP of the neutral species) and the effective distribution coefficient at physiological pH (LogD
7.4
).
1. The "Liponeutral" Bulk Increase (LogP)
The 2,2-difluoroethyl group occupies a unique niche in medicinal chemistry as a lipophilic hydrogen-bond donor and a basicity attenuator[1],[2]. While the C–F bond is highly hydrophobic, the strong dipole moment of the gem-difluoro (CF
2
) group increases the molecule's polar surface area. According to Müller's rule and Gilmour's studies on aliphatic fluorination, these two opposing forces often cancel each other out, resulting in a "liponeutral bulk increase"[3]. The amplitude of lipophilicity change upon adding fluorine atoms to an ethyl group often demonstrates a characteristic checkmark-shape, meaning the intrinsic LogP of the difluoroethyl analog remains remarkably similar to its ethyl counterpart[4].
2. Inductive Basicity Attenuation (pKa and LogD
7.4
)
The true advantage of the 2,2-difluoroethyl group lies in its powerful electron-withdrawing inductive effect (-I effect). The
β
-fluorines pull electron density away from the azetidine nitrogen, drastically stabilizing its lone pair and reducing its basicity. For instance, the pKa of 2,2-difluoroethylamine is predicted to be ~7.09, compared to ~10.7 for standard ethylamine[5],[6].
At pH 7.4, the non-fluorinated (1-ethylazetidin-3-yl)methanol (pKa ~9.5) is >99% protonated. This cationic state renders it highly water-soluble but severely limits its ability to cross lipid bilayers (LogD
7.4
< 0). Conversely, the fluorinated analog (pKa ~6.4) exists predominantly in its neutral state at pH 7.4. This context-dependent impact of fluorination allows the molecule to partition into lipid membranes far more efficiently, resulting in a significantly higher LogD
7.4
[7].
Quantitative Comparison
The following table summarizes the physicochemical shift achieved by substituting the ethyl group with a 2,2-difluoroethyl group.
Physicochemical Property
(1-Ethylazetidin-3-yl)methanol
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Mechanistic Driver
Intrinsic Lipophilicity (LogP)
~ 0.20
~ 0.35
CF
2
dipole counteracts the hydrophobic surface area increase, resulting in near liponeutrality.
Basicity (pKa of Nitrogen)
~ 9.5
~ 6.4
Strong -I inductive effect of
β
-fluorines depletes nitrogen electron density.
Ionization State at pH 7.4
> 99% Protonated (Cationic)
~ 90% Neutral (Unprotonated)
Henderson-Hasselbalch equilibrium shift due to lowered pKa.
Distribution Coefficient (LogD
7.4
)
~ -1.50
~ 0.25
The neutral species partitions into the lipid bilayer far more efficiently than the cation.
Logical Workflow of Physicochemical Validation
To accurately capture the relationship between basicity and distribution, experimental workflows must isolate intrinsic hydrophobicity from ionization states.
Logical workflow for validating basicity-driven LogD modulation in fluorinated analogs.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems, eliminating artifactual errors common in physicochemical profiling.
Protocol 1: Potentiometric Titration for pKa Determination
Causality: Because azetidin-3-yl methanols lack UV chromophores, standard spectrophotometric pKa determination is unviable. Potentiometric titration directly measures the thermodynamic protonation equilibrium.
Self-Validating Mechanism: The system uses a Gran plot transformation to validate the Nernstian response of the pH electrode throughout the titration. A blank titration is run in parallel to subtract background solvent buffering capacity.
Calibration: Calibrate the glass electrode using standard buffers at pH 4.0, 7.0, and 10.0 at a constant 25°C.
Sample Preparation: Dissolve 1.0 mM of the azetidine compound in 0.15 M KCl. The KCl maintains a constant ionic strength, mimicking physiological conditions and stabilizing the activity coefficients.
Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen sparge. Critical step: Nitrogen prevents CO
2
absorption, which would form carbonic acid and skew the basic pKa reading.
Data Processing: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa at the half-equivalence point, cross-verifying with the Gran plot for linearity.
Protocol 2: Shake-Flask LC-MS/MS Method for LogD
7.4
Causality: Traditional UV-metric shake-flask methods fail for these compounds. We utilize LC-MS/MS with multiple reaction monitoring (MRM) for high-sensitivity quantification of both phases.
Self-Validating Mechanism: The protocol incorporates a dual-internal standard system (hydrophilic Atenolol and lipophilic Propranolol) to validate phase separation integrity. A strict mass-balance calculation ensures no compound is lost to glass adsorption or interface precipitation.
Phase Saturation: Vigorously mix 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours to ensure thermodynamic equilibrium between the phases.
Spiking: Dissolve the analyte in DMSO. Spike into the aqueous buffer to a final concentration of 10 μM (Ensure final DMSO is < 1% to prevent co-solvent partitioning artifacts).
Partitioning: Add an equal volume of pre-saturated 1-octanol. Agitate via mechanical inversion at 25°C for 60 minutes.
Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.
Quantification: Aliquot both phases. Dilute the octanol phase 1:10 in methanol to ensure MS compatibility. Analyze via LC-MS/MS.
Validation: Calculate LogD = Log
10
([Area
octanol
] / [Area
aqueous
]). Verify that the internal standards fall within their known LogD ranges and that the total mass balance is >95%.
References
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. nih.gov. 8
validating structural integrity of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol by 19F NMR
Comprehensive Guide: Validating the Structural Integrity of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol via 19F NMR Executive Summary As a Senior Application Scientist in drug development, I frequently encounter the ana...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Guide: Validating the Structural Integrity of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol via 19F NMR
Executive Summary
As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of validating small, highly polar, fluorinated scaffolds. [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is a prime example: a versatile building block featuring a strained azetidine ring substituted with a 2,2-difluoroethyl group and a hydroxymethyl moiety. Its utility in medicinal chemistry stems from the unique bioisosteric properties of the fluorine atom, which modulates basicity, lipophilicity, and metabolic stability without significantly altering steric bulk.
However, the inherent strain of the azetidine ring and the potential for defluorination under harsh synthetic or physiological conditions necessitate rigorous structural validation. This guide objectively compares analytical modalities and outlines a self-validating 19F NMR protocol to unequivocally confirm the structural integrity of this molecule.
The Analytical Challenge: Why Modality Selection Matters
Validating fluorinated aliphatic rings requires an analytical technique that is both highly specific and sensitive to subtle electronic changes. While traditional methods have their place, they often leave critical blind spots when analyzing the -CHF2 moiety.
Fluorine-19 (19F) NMR offers a pristine analytical window. Because 19F has a 100% natural isotopic abundance, a nuclear spin of 1/2, and a high gyromagnetic ratio, it is nearly as sensitive as proton (1H) NMR[1]. Furthermore, the massive chemical shift dispersion of 19F NMR (spanning over 800 ppm) ensures that even minor structural degradations result in distinct, easily identifiable spectral changes[2]. In this context, 19F NMR acts as a highly specific "spectroscopic spy" to monitor structural integrity without background interference from standard solvents or matrices[3].
Table 1: Comparative Analysis of Analytical Modalities
Modality
Primary Utility
Limitations for Fluorinated Azetidines
Performance Rating
19F NMR
Direct validation of the -CHF2 group, its connectivity, and trace defluorination.
Cannot confirm the non-fluorinated portions of the molecule directly.
Excellent
1H / 13C NMR
Full skeletal connectivity and proton environments.
Complex
JHF
and
JCF
scalar couplings complicate spectral interpretation and peak assignment.
Good
LC-MS
Exact mass confirmation and chromatographic purity.
Struggles to distinguish isobaric ring-opened isomers; subject to ion suppression.
Good
FT-IR
Functional group identification (e.g., -OH stretch of the methanol group).
Low specificity for complex structural degradation or trace impurities.
Fair
Experimental Workflow & Decision Logic
To establish a robust validation pipeline, multiple modalities are often run in parallel, but 19F NMR serves as the definitive gatekeeper for the fluorinated moiety.
Workflow for validating the structural integrity of fluorinated azetidines using 19F NMR.
Self-Validating Protocol: 19F NMR Methodology
This protocol is designed as a self-validating system. We do not merely acquire a spectrum; we engineer the acquisition parameters to intrinsically prove the molecule's integrity and quantify its purity.
Step 1: Quantitative Sample Preparation (qNMR)
Action : Dissolve 15 mg of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol in 0.6 mL of deuterated chloroform (
CDCl3
). Add a precise gravimetric amount of an internal standard, such as
α,α,α
-Trifluorotoluene (TFT,
δ
-63.7 ppm).
Causality : Adding an internal standard provides a fixed reference point for both exact chemical shift calibration and molar quantification, ensuring that any loss of the intact -CHF2 signal can be mathematically correlated to degradation.
Step 2: Optimized Acquisition Parameters
Nucleus & Pulse : 19F at a 90° pulse angle for maximum signal-to-noise per transient.
Relaxation Delay (D1) : Set to 15 seconds .
Causality: Fluorine nuclei in highly mobile terminal groups (like -CHF2) exhibit long longitudinal relaxation times (
T1
). A standard default delay (e.g., 1-2 seconds) leads to incomplete relaxation, causing signal truncation and artificially low integration values. A 15-second delay ensures
>5×T1
for absolute quantitative accuracy.
Dual-Acquisition Strategy (Coupling vs. Decoupling) :
1H-Coupled 19F NMR : Acquire a standard spectrum to preserve spin-spin coupling. With a geminal hydrogen present, the coupling constants can be as large as 50 Hz[1].
1H-Decoupled 19F NMR (19F{1H}) : Acquire a second spectrum while continuously irradiating the proton frequencies.
Causality: The coupled spectrum proves connectivity (proving the fluorine is attached to the specific carbon framework), while the decoupled spectrum collapses the complex multiplet into a sharp singlet, drastically increasing the signal-to-noise ratio to detect trace defluorinated impurities down to
<0.1%
abundance.
Data Interpretation & Mechanistic Causality
When evaluating the 19F NMR data, the structural integrity of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is confirmed by matching the empirical data against expected mechanistic parameters.
Table 2: Expected 19F NMR Spectral Parameters
Parameter
Expected Value
Mechanistic Causality / Interpretation
Chemical Shift (
δ
)
∼
-115 to -125 ppm
Characteristic range for a -CHF2 group attached to an aliphatic carbon adjacent to an amine.
Multiplicity (Coupled)
Doublet of Triplets (dt)
Confirms connectivity: Geminal coupling to the local 1H (
2JHF≈50−60
Hz) and vicinal coupling to the adjacent
CH2
protons (
3JHF≈10−20
Hz)[1].
Multiplicity (Decoupled)
Singlet (s)
1H
decoupling collapses the multiplet. A clean singlet confirms the absence of structurally similar, overlapping fluorinated impurities.
Integration
2.00 (Relative)
Confirms the presence of two structurally equivalent fluorine atoms per molecule.
Detecting Degradation (The "Fail" States):
Azetidine Ring Opening : If the strained four-membered ring opens (e.g., via nucleophilic attack), the tertiary amine converts to a secondary amine or alternative acyclic structure. This alters the electron density on the nitrogen, which propagates through the methylene bridge, causing a noticeable upfield or downfield shift in the -CHF2 19F signal.
Defluorination : The appearance of a sharp singlet around -120 to -150 ppm (lacking any proton coupling in the standard spectrum) indicates the formation of free fluoride ions (
F−
), a common degradation pathway for aliphatic fluorines under basic conditions.
By strictly adhering to this 19F NMR protocol, researchers can confidently validate the structural integrity of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol, ensuring that downstream biological or chemical assays are not compromised by hidden degradation products.
References
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
Fluorinated Protein and Peptide Materials for Biomedical Applic
Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia
Comparative Reactivity Guide:[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol vs. Standard Azetidinyl Alcohols
Executive Summary In modern medicinal chemistry, the azetidine ring is a highly valued bioisostere for morpholines, piperidines, and pyrrolidines, offering improved metabolic stability and altered lipophilicity. However,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the azetidine ring is a highly valued bioisostere for morpholines, piperidines, and pyrrolidines, offering improved metabolic stability and altered lipophilicity. However, functionalizing amino-alcohols like azetidin-3-ylmethanol presents a classic chemoselectivity challenge: the highly nucleophilic secondary or tertiary nitrogen often outcompetes the primary alcohol for electrophiles.
This guide objectively compares the reactivity of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol against standard alkylated and unprotected alternatives. By leveraging the strong inductive effect of the 2,2-difluoroethyl group, researchers can bypass tedious protection-deprotection sequences, achieving direct, chemoselective O-functionalization.
Mechanistic Rationale: The Fluorine Effect on Reactivity
To understand the superior chemoselectivity of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol, we must examine the causality behind its physicochemical properties.
The introduction of the 2,2-difluoroethyl group fundamentally alters the electron distribution within the azetidine core. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect)[1]. This effect propagates through the carbon framework, significantly lowering the basicity (pKa) of the tertiary nitrogen[2].
For context, the predicted pKa of a standard 2,2-difluoroethylamine is approximately 7.09, making it substantially less basic than typical aliphatic amines (which generally exhibit pKa values >10)[3]. When applied to the constrained azetidine system, this fluorination pulls electron density away from the nitrogen lone pair, decreasing its nucleophilicity by several log units[4]. Consequently, the primary alcohol at the C3 position becomes the most kinetically accessible and nucleophilic site on the molecule, allowing for highly selective O-alkylation and O-acylation without the risk of N-quaternization.
Chemoselectivity pathways: O-alkylation vs. competitive N-quaternization.
Comparative Reactivity Profile
The following table summarizes the quantitative and qualitative differences in reactivity between the fluorinated target and its standard alternatives.
To demonstrate the practical utility of this deactivated nitrogen, the following step-by-step protocol outlines the direct O-benzoylation of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol.
Expertise Insight: Because the fluorinated azetidine nitrogen is insufficiently basic to act as an effective acid scavenger (unlike standard tertiary amines), an external mild base (e.g., Triethylamine or DIPEA) is strictly required to drive the reaction forward and neutralize the generated HCl.
Step-by-Step Methodology
Preparation: Dissolve 1.0 equivalent of[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C under an inert argon atmosphere.
Base Addition: Add 1.5 equivalents of Triethylamine (Et₃N). Stir for 5 minutes.
Electrophile Addition: Add 1.1 equivalents of Benzoyl Chloride dropwise over 10 minutes. The slight excess of electrophile is tolerated here specifically because the difluoroethyl group protects the nitrogen from competitive quaternization.
Self-Validating In-Process Control (IPC): After 2 hours of stirring at room temperature, sample the mixture for LC-MS analysis.
Validation Check: The system is self-validating. You should observe the mass of the desired O-benzoate. The complete absence of an
[M+Benzoyl]+
mass shift corresponding to a quaternary N-benzoyl salt confirms the absolute chemoselectivity of the fluorinated starting material.
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure O-functionalized product.
Step-by-step workflow for the chemoselective O-functionalization of the primary alcohol.
Comprehensive Safety and Disposal Protocol for[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol In modern drug discovery, fluorinated azetidines are highly valued for their ability to improve metabolic stability and modulate...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Disposal Protocol for[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
In modern drug discovery, fluorinated azetidines are highly valued for their ability to improve metabolic stability and modulate physicochemical properties. However, the unique structural features of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol —combining a highly strained four-membered nitrogen heterocycle with a halogenated aliphatic side chain—demand rigorous, specialized disposal protocols.
This guide provides drug development professionals and laboratory scientists with field-proven, mechanistically grounded procedures for the safe handling, containment, and disposal of this compound.
Physicochemical Data and Hazard Profiling
To design a safe disposal protocol, we must first understand the physical behavior and thermal degradation pathways of the molecule. The presence of the 2,2-difluoroethyl group significantly alters the compound's degradation profile compared to non-halogenated amines.
Table 1: Quantitative Physicochemical Properties
Property
Predicted Value
Operational Impact & Causality
Boiling Point
131.8 ± 40.0 °C
Moderate volatility. Vapors can accumulate at room temperature; all handling and open-container disposal must occur within a certified fume hood 1[1].
Density
1.167 ± 0.06 g/cm³
Heavier than water. In biphasic aqueous waste mixtures, this compound will settle into the bottom organic layer, requiring careful phase separation prior to disposal 1[1].
| pKa (Hydroxyl) | 14.82 ± 0.10 | Weakly acidic hydroxyl group. The azetidine nitrogen acts as a localized base. Mixing with strong acids or oxidizers can trigger exothermic ring-opening reactions 1[1]. |
Table 2: Hazard and Degradation Profile
Hazard Class
Mechanistic Rationale
Toxicity & Irritation
The small, lipophilic nature of the molecule allows it to easily cross biological membranes, causing severe skin, eye, and respiratory irritation (H315, H319, H335) 2[2].
| Combustion Byproducts | Thermal cleavage of the strong C-F bonds (>1000°C) releases highly corrosive and toxic Hydrogen Fluoride (HF) gas, alongside Nitrogen Oxides (NOx) and Carbon Monoxide 3[3]. |
Mechanistic Rationale for Disposal Choices
Standard solvent disposal methods are insufficient for [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol due to two primary factors:
The Fluorine Challenge: Discharging fluorinated organics into the drain leads to severe environmental persistence. Furthermore, standard incineration is dangerous because the released Hydrogen Fluoride (HF) gas destroys incinerator linings and poses a lethal inhalation hazard. Disposal must exclusively utilize controlled incineration equipped with alkaline flue gas scrubbing4[4]. The alkaline scrubbers (often calcium hydroxide) react with HF to precipitate harmless, insoluble calcium fluoride (
CaF2
).
Azetidine Ring Strain: The 4-membered azetidine ring possesses significant angle strain (~107 kJ/mol). Mixing this compound with strong oxidizing waste (e.g., peroxides, concentrated nitric acid) can lead to rapid, exothermic ring-opening decomposition. It must be strictly segregated into a dedicated halogenated organic waste stream.
In the event of an accidental spill, immediate containment is required to prevent aerosolization and surface contamination.
Step-by-Step Methodology:
Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. If the spill occurs outside a fume hood, a particulate/vapor respirator (EN 143 or equivalent) is mandatory 5[5].
Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Combustible absorbents like sawdust can react with the amine functionality or create a fire hazard 2[2].
Collection: Use non-sparking tools (e.g., plastic or brass scoops) to collect the saturated absorbent 4[4]. Transfer the material into a rigid High-Density Polyethylene (HDPE) hazardous waste bucket.
Decontamination: Wash the spill surface with a 5% mild acidic solution (like dilute citric acid) to neutralize residual basic azetidine, followed by copious amounts of water.
System Validation: Self-Validating Check: Swab the cleaned surface with a damp piece of universal pH paper. A neutral reading (pH 6.5–7.5) confirms the complete removal of the basic azetidine residue.
Standard Operating Procedure (SOP): Routine Waste Disposal
This protocol ensures compliance with environmental regulations and prevents dangerous cross-reactions in the waste accumulation area.
Step-by-Step Methodology:
Waste Segregation: Designate a specific liquid waste carboy strictly for "Halogenated Organic Solvents." Never mix this compound with aqueous acid waste or non-halogenated solvent waste.
Containerization: Transfer the chemical into a tightly sealed HDPE or amber glass container. Ensure the container is stored upright in a cool, dry, and well-ventilated secondary containment tray, away from direct sunlight and ignition sources 6[6].
System Validation: Self-Validating Check: Before tightening the cap completely, observe the liquid for 60 seconds. The absence of bubbling (gas evolution) or heat generation confirms that no incompatible cross-reactions are occurring within the waste mixture.
Labeling: Affix a GHS-compliant hazardous waste label. The label must explicitly state: "Contains Fluorinated Organics / Azetidine Derivatives - Requires Flue Gas Scrubbing."
Licensed Transfer: Arrange for pickup by a licensed hazardous waste disposal company. Verify that their facility is equipped to handle halogenated waste via controlled incineration with alkaline scrubbers 4[4].
Process Visualization: Disposal Workflow
The following diagram illustrates the logical decision tree for processing fluorinated azetidine waste, highlighting the critical path to safe environmental release.
Workflow for the segregation and disposal of fluorinated azetidine derivatives.
References
AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]azetidine. Retrieved from 2
ChemicalBook (2023). Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride. Retrieved from 4
Combi-Blocks, Inc. (2026). Safety Data Sheet: Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate. Retrieved from6
Fisher Scientific (2023). SAFETY DATA SHEET: 3-Fluoroazetidine hydrochloride. Retrieved from 3
Chemos GmbH&Co.KG (n.d.). Safety Data Sheet: Azetidine. Retrieved from5
ChemicalBook (n.d.). 1-(2,2-difluoroethyl)azetidin-3-yl]methanol Properties. Retrieved from 1
A Senior Application Scientist's Guide to the Safe Handling of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol. This guide is constructed based on an expert assessment of its structural components—the reactive az...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol. This guide is constructed based on an expert assessment of its structural components—the reactive azetidine ring and the stable difluoroethyl group—and established best practices for handling novel chemical compounds.[1] It is imperative to treat any substance with unknown toxicity as hazardous and to consult the manufacturer-provided SDS when available.[1]
Hazard Assessment: A Tale of Two Moieties
The risk profile of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol is dictated by its two key structural features:
The Azetidine Ring: This four-membered nitrogen-containing heterocycle is known for its ring strain and reactivity.[1] Azetidine and its derivatives can be irritants, and some may release harmful vapors.[2][3] Therefore, preventing skin contact and inhalation is a primary safety objective.
The 2,2-Difluoroethyl Group: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds chemically stable.[4][5] This stability, however, presents a significant challenge for disposal. Such compounds are classified within the broader family of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals," which require specialized disposal methods to prevent environmental persistence.[4][6]
Given these characteristics, the compound must be handled with robust engineering controls and a comprehensive personal protective equipment strategy.
Before handling the compound, ensure the following engineering controls and safety equipment are in place and fully operational.
Control/Equipment
Specification
Rationale
Chemical Fume Hood
Certified and with a documented face velocity meeting institutional standards.
To minimize inhalation exposure from potentially harmful vapors or aerosols. All manipulations of the compound must be performed within the hood.[1]
Laboratory Ventilation
General laboratory space must be well-ventilated.
Prevents the accumulation of fugitive vapors outside the primary engineering control.[1][7]
Safety Shower & Eyewash Station
ANSI Z358.1 compliant and located within a 10-second, unobstructed travel distance.
Provides immediate decontamination in case of accidental skin or eye contact.[1][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE protocol is mandatory to create a barrier between the researcher and the chemical.[1][7] Selection must be based on the task and associated risk.
PPE Category
Item
Specifications
Justification
Eye & Face Protection
Chemical Splash Goggles & Full Face Shield
Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][9] A face shield should be worn over goggles during procedures with a high splash risk.
Protects against splashes and potential vapors that can cause serious eye irritation.[2]
Hand Protection
Chemical-Resistant Gloves
High-performance nitrile or neoprene gloves are recommended. Double-gloving provides an additional layer of protection.[1][2] Gloves must be inspected for tears before each use and changed frequently.[2][3][7]
Prevents skin contact, a primary route of exposure for azetidine compounds.[2][3]
Body Protection
Chemical-Resistant Laboratory Coat
A low-permeability, solid-front gown with long sleeves and tight-fitting cuffs is ideal.[2]
Protects personal clothing from contamination and minimizes skin exposure from accidental spills.[2]
Respiratory Protection
Respirator with Organic Vapor Cartridge
Required for use in poorly ventilated areas or during a large-scale spill. Proper fit-testing and training are essential.[2][9]
Protects against the inhalation of potentially harmful azetidine vapors.[2]
Foot Protection
Closed-Toe, Chemical-Resistant Shoes
Sturdy, closed-toe shoes are a minimum requirement.[2]
Protects feet from spills.
Operational Plan: From Receipt to Reaction
This step-by-step protocol outlines the safe handling of [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol throughout its lifecycle in the laboratory.
Caption: Standard workflow for handling [1-(2,2-Difluoroethyl)azetidin-3-yl]methanol.
Methodology:
Preparation:
Before bringing the chemical into the workspace, verify that the chemical fume hood has been certified within the last year.
Confirm the location and accessibility of the nearest safety shower and eyewash station.[1]
Don the appropriate PPE as detailed in the table above. For any transfer of the solid, double-gloving is recommended.[2]
Handling (to be performed exclusively within a fume hood):
Cover the work surface with a disposable absorbent pad to contain minor spills.
When weighing the solid, use non-sparking tools and techniques to prevent static discharge.[10]
For solution preparation, slowly add reagents to the vessel containing the compound to control any potential exothermic reactions.
Ensure all containers, including reaction vessels and temporary storage vials, are clearly and accurately labeled with the chemical name and relevant hazards.[11]
Post-Procedure Cleanup:
Segregate all waste streams as outlined in the Disposal Plan below.
Wipe down the work surface and any equipment used with an appropriate solvent. The first rinse or wipe should be collected as halogenated waste.[1]
Carefully doff PPE to avoid self-contamination. Remove gloves last.
Wash hands thoroughly with soap and water after exiting the laboratory area.[11][12]
Emergency Protocol: Spill Management
Small Spill (within fume hood):
Alert colleagues in the immediate area.
Use a spill kit with an absorbent appropriate for organic compounds to dike and cover the spill.
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for halogenated solid waste.
Wipe the area with a solvent, collecting the wipe and solvent as halogenated waste.
Large Spill (outside fume hood):
Evacuate all personnel from the laboratory immediately.
Alert your institution's Environmental Health & Safety (EHS) department.
Prevent re-entry until the area is cleared by trained emergency responders.
Disposal Plan: Managing "Forever Chemical" Waste
Due to the presence of the difluoroethyl group, all waste streams containing this compound must be treated as halogenated organic waste. The high stability of the carbon-fluorine bond requires specialized disposal methods.[4][5]